BPhBT
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
60904-18-9 |
|---|---|
Molecular Formula |
C40H32N2 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
1-(4-phenylphenyl)-N-[4-[2-[4-[(4-phenylphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine |
InChI |
InChI=1S/C40H32N2/c1-3-7-35(8-4-1)37-21-13-33(14-22-37)29-41-39-25-17-31(18-26-39)11-12-32-19-27-40(28-20-32)42-30-34-15-23-38(24-16-34)36-9-5-2-6-10-36/h1-10,13-30H,11-12H2 |
InChI Key |
XNXQAVXJEAMMQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCC4=CC=C(C=C4)N=CC5=CC=C(C=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCC4=CC=C(C=C4)N=CC5=CC=C(C=C5)C6=CC=CC=C6 |
Synonyms |
BPhBT N,N'-bis(4-phenylbenzylidene)-alpha,alpha'-bis(4-toluidine) |
Origin of Product |
United States |
Foundational & Exploratory
BPhBT: A Technical Guide to Solubility and Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 2-([1,1'-biphenyl]-4-yl)-6-phenyl-4H-benzo[e][1][2]thiazine (BPhBT). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the molecule's structural characteristics and outlines detailed experimental protocols for its determination. The principle of "like dissolves like" suggests that this compound, a largely non-polar molecule, will exhibit higher solubility in non-polar organic solvents and limited solubility in polar solvents. This guide serves as a foundational resource for researchers initiating studies involving this compound, providing the necessary theoretical and practical framework for handling this compound in a laboratory setting.
Introduction to this compound
2-([1,1'-biphenyl]-4-yl)-6-phenyl-4H-benzo[e][1][2]thiazine, hereinafter referred to as this compound, is a complex organic molecule containing a benzothiazine core substituted with bulky biphenyl and phenyl groups. Its significant aromaticity and hydrocarbon content contribute to a predominantly non-polar and lipophilic character. Understanding the solubility of this compound is critical for a range of applications in drug development and scientific research, including in vitro and in vivo testing, formulation, and quality control.
Predicted Solubility Profile of this compound
The solubility of an organic compound is primarily governed by its polarity and the polarity of the solvent.[3] The principle of "like dissolves like" dictates that non-polar compounds are more soluble in non-polar solvents, while polar compounds are more soluble in polar solvents.[3][4] this compound's structure, rich in phenyl and biphenyl groups and containing a heterocyclic benzothiazine system, suggests a low affinity for polar solvents like water.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The large non-polar surface area of the biphenyl and phenyl groups dominates the molecule's character, leading to poor interaction with polar protic solvents capable of hydrogen bonding.[4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Moderate to High | These solvents possess a degree of polarity that can interact with the heteroatoms (N and S) in the benzothiazine ring, while their organic character can solvate the non-polar aromatic regions. DMSO is a common solvent for initial stock solutions of poorly soluble compounds in biological assays. |
| Non-Polar | Toluene, Dichloromethane (DCM), Chloroform, Hexane | High | The non-polar nature of these solvents aligns well with the predominantly non-polar structure of this compound, facilitating effective solvation.[3] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For sparingly soluble compounds like this compound, the shake-flask method is a widely recognized and recommended technique for determining thermodynamic solubility.[1][3] This method involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure that an equilibrium with the saturated solution is reached.[1]
-
Equilibration: Seal the vials and place them on a shaker in a constant-temperature bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant using a chemically inert syringe filter.[3]
-
Quantification: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.
Considerations for Poorly Soluble Compounds
-
Purity of Compound and Solvent: The purity of both the solute (this compound) and the solvent is crucial for accurate solubility measurements.[1]
-
Equilibration Time: Sufficient time must be allowed to ensure that true thermodynamic equilibrium is achieved.[3]
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature throughout the experiment is essential.[1]
-
pH of Aqueous Media: For solubility testing in aqueous buffers, the pH should be controlled and reported, as it can significantly influence the solubility of compounds with ionizable groups.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.
Caption: Workflow for determining this compound solubility via the shake-flask method.
This compound and Biological Pathways
Currently, there is a lack of specific information in the scientific literature detailing the precise biological targets or signaling pathways modulated by this compound. For novel compounds, target identification and mechanism of action studies are typically subsequent steps after initial characterization. General approaches to identify biological targets include affinity chromatography, proteomic profiling, and computational modeling.
The following diagram illustrates a general logical workflow for identifying the biological target of a novel compound like this compound.
Caption: A general workflow for the identification of a biological target for a novel compound.
Conclusion
References
Spectroscopic Analysis of 2-(2'-Hydroxyphenyl)benzothiazole (BPhBT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(2'-hydroxyphenyl)benzothiazole (BPhBT), a molecule of significant interest due to its unique photophysical behavior governed by Excited-State Intramolecular Proton Transfer (ESIPT). This document details the compound's ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, supported by quantitative data and comprehensive experimental protocols.
Core Spectroscopic Data
The photophysical properties of this compound are highly sensitive to its environment, particularly the polarity of the solvent. The following tables summarize the key quantitative data for this compound in various solvents.
Table 1: UV-Vis Absorption Data for this compound
| Solvent | λ_max_ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Cyclohexane | 305, 337 | Data not available in cited sources |
| Dichloromethane | 308, 340 | Data not available in cited sources |
| Acetonitrile | 307, 338 | Data not available in cited sources |
| Ethanol | 287, 335[1] | Data not available in cited sources |
Table 2: Fluorescence Emission Data for this compound
| Solvent | Excitation λ (nm) | Emission λ_max_ (nm) | Quantum Yield (Φ_F_) |
| Cyclohexane | 335 | 512 (Keto) | Data not available in cited sources |
| Dichloromethane | 338 | 385 (Enol), 525 (Keto) | Data not available in cited sources |
| Acetonitrile | 335 | 385 (Enol), 512 (Keto)[1] | Data not available in cited sources |
| Ethanol | 335 | 385 (Enol), 512 (Keto)[1] | Data not available in cited sources |
Note: The fluorescence quantum yield of the parent this compound is generally reported to be low[2].
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_max_) and molar absorptivity (ε) of this compound.
Materials:
-
2-(2'-hydroxyphenyl)benzothiazole (this compound)
-
Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the desired solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁶ M.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 250-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will serve as the blank.
-
Sample Measurement: Record the absorption spectra for each of the diluted this compound solutions.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max_).
-
To determine the molar absorptivity (ε), use the Beer-Lambert law equation: A = εcl, where A is the absorbance at λ_max_, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). Plot absorbance versus concentration; the slope of the resulting line will be the molar absorptivity.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima and relative quantum yield of this compound.
Materials:
-
This compound solutions prepared for UV-Vis analysis (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)
-
Spectroscopic grade solvents
-
Fluorescence cuvettes (4-sided polished quartz)
-
Fluorometer
Procedure:
-
Fluorometer Setup: Turn on the fluorometer and allow the excitation lamp to stabilize.
-
Parameter Selection:
-
Set the excitation wavelength (λ_ex_). This is typically set at one of the absorption maxima of the enol form, for instance, 335 nm.[1]
-
Set the emission wavelength range to be scanned (e.g., 350-700 nm).
-
Set the excitation and emission slit widths to control the spectral resolution.
-
-
Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.
-
Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.
-
Quantum Yield Determination (Relative Method):
-
A well-characterized fluorescence standard with a known quantum yield in the same spectral region is required (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.
-
The quantum yield (Φ_F_) of the sample can be calculated using the following equation: Φ_F(sample)_ = Φ_F(standard)_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (n_sample_² / n_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the UV-Vis and fluorescence analysis of this compound.
Photophysical Processes in this compound
Caption: Jablonski diagram illustrating the ESIPT process in this compound.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of Butylated Hydroxytoluene (BHT)
Disclaimer: The initial request specified the topic "thermal stability and degradation of BPhBT." However, extensive searches for the chemical acronym "this compound" did not yield a recognized compound within scientific literature. The search results consistently identified "BPHTB" as an Indonesian term for a land and building acquisition tax. It is highly probable that "this compound" was a typographical error. Based on the similarity of the acronym and the relevance to the target audience of researchers and drug development professionals, this guide will focus on Butylated Hydroxytoluene (BHT) , a widely used antioxidant in the pharmaceutical and food industries.
Introduction
Butylated Hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant extensively used as a preservative in a wide range of products, including pharmaceuticals, cosmetics, and food, to prevent oxidative degradation. Its primary function is to inhibit autoxidation by scavenging free radicals. The efficacy and safety of BHT in various applications are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and degradation of BHT, presenting quantitative data from thermal analysis techniques, detailed experimental protocols, and a summary of its degradation pathways.
Thermal Stability of BHT
The thermal stability of BHT has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical information on the temperature at which BHT begins to decompose and the energy changes associated with its thermal transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a substance as a function of temperature or time. For BHT, TGA reveals the onset of its decomposition and the temperature range over which it occurs.
Table 1: Summary of TGA Data for BHT Thermal Decomposition
| Parameter | Value | Conditions |
| Decomposition Range | 172.65 °C - 250.85 °C (445.8 K - 524.0 K)[1] | Nitrogen atmosphere |
| Peak Decomposition Temperature (Tmax) | Varies with heating rate (increases with higher rates)[1] | Nitrogen atmosphere |
It is noted that BHT exhibits a single-step decomposition process within the temperature range of 100-200°C.[2] Another study indicates that the decomposition of BHT begins at approximately 120°C.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. For BHT, DSC can determine its melting point and the enthalpy of fusion.
Table 2: Summary of DSC Data for BHT
| Parameter | Value | Conditions |
| Melting Point (Tm) | 70.35 °C (343.5 K)[1] | 10 K/min heating rate, Nitrogen atmosphere |
| Enthalpy of Fusion (ΔHfus) | 77.39 J/g[1] | 10 K/min heating rate, Nitrogen atmosphere |
| Apparent Activation Energy (Ea) | 151.8 kJ/mol[1] | Calculated by the Kissinger method |
Under a nitrogen atmosphere, the DSC curve for BHT shows an endothermic peak corresponding to its melting, with no exothermic events, indicating that it does not undergo exothermic decomposition under these conditions.[1]
Degradation of BHT
The thermal degradation of BHT involves the breakdown of the molecule into smaller, more volatile compounds. The degradation pathway and products are influenced by factors such as temperature, the presence of oxygen, and the surrounding chemical matrix.
Degradation Products
The primary thermal decomposition products of BHT in an inert atmosphere are isobutene and 2-tert-butyl-4-methylphenol.[1] In the presence of oxygen, particularly at elevated temperatures such as those used in frying, other degradation products can be formed, including:
-
BHT-CHO (3,5-di-tert-butyl-4-hydroxybenzaldehyde)
-
BHT-OH (2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone)
-
BHT-Q (2,6-di-tert-butyl-p-benzoquinone)
Degradation Pathway
BHT functions as an antioxidant by donating a hydrogen atom from its hydroxyl group to a free radical, thus terminating the free-radical chain reaction. This process results in the formation of a resonance-stabilized phenoxy radical. The thermal degradation of BHT can be initiated by the homolytic cleavage of the O-H bond. The subsequent reactions of the phenoxy radical and the parent molecule lead to the formation of the identified degradation products. The formation of isobutene is a significant degradation pathway.
Caption: Proposed thermal degradation pathway of BHT.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of BHT.
Instrumentation: A thermogravimetric analyzer equipped with a microbalance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: Weigh approximately 3-5 mg of BHT into a standard TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 300°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, the peak decomposition temperature (from the first derivative of the TGA curve, DTG), and the percentage of weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of BHT.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Weigh approximately 3-5 mg of BHT into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to 100°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: Determine the onset temperature of melting, the peak melting temperature, and integrate the area of the melting endotherm to calculate the enthalpy of fusion (ΔHfus).
TGA coupled with Mass Spectrometry (TGA-MS) for Degradation Product Identification
Objective: To identify the volatile products evolved during the thermal decomposition of BHT.
Methodology:
-
TGA Setup: Follow the protocol for TGA as described in section 4.1.
-
MS Interface: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line (typically maintained at >200°C to prevent condensation of evolved gases).
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 300.
-
-
Data Acquisition: The TGA data (weight loss vs. temperature) and MS data (ion intensity vs. m/z at different temperatures/times) are recorded simultaneously.
-
Data Analysis: Correlate the mass loss events in the TGA curve with the mass spectra of the evolved gases. Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library).
Caption: Experimental workflow for thermal analysis of BHT.
Conclusion
Butylated Hydroxytoluene is a thermally sensitive antioxidant, with decomposition commencing at temperatures as low as 120°C. Its primary thermal degradation in an inert atmosphere yields isobutene and 2-tert-butyl-4-methylphenol. The thermal stability of BHT is a critical consideration in its application, particularly in products that undergo heat treatment during manufacturing or use. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers, scientists, and drug development professionals working with BHT.
References
Methodological & Application
Application Notes and Protocols for Solution-Processing of BPhBT Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solution-processing of benzo[1,2-b:4,5-b']bis(4-phenyl-2-thienyl)benzene (BPhBT) thin films, a crucial step in the fabrication of high-performance organic field-effect transistors (OFETs). The protocols described herein focus on three common solution-based techniques: spin-coating, drop-casting, and blade-coating.
Introduction to this compound and Solution-Processing
This compound and its derivatives are a class of organic semiconductors known for their excellent charge transport properties and environmental stability, making them promising candidates for next-generation flexible electronics. Solution-processing techniques offer significant advantages over vapor deposition methods, including lower cost, scalability, and compatibility with large-area and flexible substrates. The morphology and crystal structure of the this compound thin film are critical factors determining device performance, and these are heavily influenced by the chosen deposition technique and processing parameters.
Quantitative Data Summary
The following tables summarize key processing parameters and the resulting device performance for this compound and its closely related derivatives (e.g., C8-BTBT, DPh-BTBT) fabricated using different solution-based methods.
| Spin-Coating Parameters and Performance | |
| Parameter | Value/Range |
| Solvent | Chloroform, Toluene, p-Xylene, Mesitylene |
| Solution Concentration | 0.1 - 0.5 wt% |
| Spin Speed | 1000 - 5000 rpm |
| Spin Time | 30 - 60 s |
| Annealing Temperature | 100 - 150 °C |
| Resulting Carrier Mobility (µ) | 1 - 10 cm²/Vs |
| On/Off Current Ratio | > 10⁶ |
| Reference | [1] |
| Drop-Casting Parameters and Performance | |
| Parameter | Value/Range |
| Solvent | Heptane, Toluene |
| Solution Concentration | 0.1 wt% |
| Substrate Temperature | Room Temperature - 100 °C |
| Annealing Temperature | 60 - 120 °C |
| Resulting Carrier Mobility (µ) | 0.1 - 1 cm²/Vs |
| On/Off Current Ratio | > 10⁵ |
| Reference | [2][3] |
| Blade-Coating Parameters and Performance | |
| Parameter | Value/Range |
| Solvent | Toluene, Blends with higher boiling point solvents |
| Solution Concentration | 0.2 - 1.0 wt% |
| Blade Speed | 0.1 - 140 mm/s |
| Substrate Temperature | 30 - 80 °C |
| Annealing Temperature | 100 - 140 °C |
| Resulting Carrier Mobility (µ) | 2 - 8 cm²/Vs |
| On/Off Current Ratio | > 10⁶ |
| Reference | [4][5] |
Experimental Protocols
Substrate Preparation (Common for all techniques)
-
Cleaning: Substrates (e.g., Si/SiO₂ wafers) are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: The cleaned substrates are dried with a stream of nitrogen gas.
-
Surface Treatment: To improve the surface energy and promote uniform film formation, the substrates are treated with an oxygen plasma or a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
Spin-Coating Protocol
Spin-coating is a widely used technique for fabricating uniform thin films on a laboratory scale.[1] An "off-center" spin-coating method can be employed to induce molecular alignment and achieve higher carrier mobilities.[6][7]
Materials:
-
This compound or its derivative (e.g., C8-BTBT)
-
Solvent: Chloroform or a binary solvent mixture (e.g., toluene and p-xylene)[1]
-
Substrates (pre-cleaned and surface-treated)
-
Spin-coater
Procedure:
-
Solution Preparation: Prepare a 0.2 wt% solution of the this compound derivative in chloroform. Stir the solution at room temperature until the material is fully dissolved.
-
Deposition:
-
Spinning:
-
Ramp up the spin-coater to the desired speed (e.g., 5000 rpm).
-
Spin for the desired duration (e.g., 40 seconds).
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal at a temperature above the material's liquid crystal phase transition (e.g., 135 °C for some BTBT derivatives) for 10-30 minutes. This step is crucial for promoting crystallization and improving film morphology.
-
-
Cooling: Allow the substrate to cool down slowly to room temperature before device fabrication.
Drop-Casting Protocol
Drop-casting is a simple method that does not require specialized equipment, but achieving uniform films can be challenging.[2] The evaporation rate of the solvent plays a critical role in the film morphology.
Materials:
-
This compound or its derivative
-
Solvent: Heptane or Toluene[3]
-
Substrates (pre-cleaned and surface-treated)
-
Micropipette
-
Hotplate
Procedure:
-
Solution Preparation: Prepare a 0.1 wt% solution of the this compound derivative in heptane.[3]
-
Deposition:
-
Place the substrate on a hotplate set to the desired temperature (e.g., room temperature or 100 °C).[2]
-
Using a micropipette, carefully dispense a controlled volume of the this compound solution onto the substrate.
-
-
Drying: Allow the solvent to evaporate slowly and completely. The substrate temperature will influence the evaporation rate and the resulting film morphology.
-
Annealing:
-
After the solvent has fully evaporated, anneal the film on a hotplate in a nitrogen atmosphere. A typical annealing temperature is between 60 °C and 120 °C for 30 minutes.[3]
-
-
Cooling: Let the substrate cool to room temperature before further processing.
Blade-Coating Protocol
Blade-coating is a scalable technique suitable for large-area deposition and is compatible with roll-to-roll processing.[4] The substrate temperature is a critical parameter for controlling the film morphology.[8]
Materials:
-
This compound or its derivative (e.g., Ph-BTBT-10)
-
Solvent: Toluene or a suitable high-boiling point solvent
-
Substrates (pre-cleaned and surface-treated)
-
Blade-coater
-
Hotplate
Procedure:
-
Solution Preparation: Prepare a solution of the this compound derivative in toluene (concentration may need optimization, typically 0.2-1.0 wt%).
-
Setup:
-
Deposition:
-
Dispense the this compound solution in front of the blade.
-
Initiate the coating process, moving the blade across the substrate at the set speed.
-
-
Drying and Annealing: The film dries as it is coated on the heated substrate. A post-deposition annealing step in a nitrogen environment (e.g., at 120 °C for 5 minutes) can further improve the crystallinity.[5]
-
Cooling: Allow the substrate to cool down before fabricating the final device.
Visualizations
Caption: General experimental workflow for solution-processing of this compound thin films.
References
- 1. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : DPh-BTBT | TCI Deutschland GmbH [tcichemicals.com]
- 2. eescholars.iitm.ac.in [eescholars.iitm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hh.alma.exlibrisgroup.com [hh.alma.exlibrisgroup.com]
- 7. (PDF) Ultra-high mobility transparent organic thin film transistors grown by an off-centre spin-coating method (2014) | Yongbo Yuan | 1273 Citations [scispace.com]
- 8. Low‐Temperature Processed Efficient and Reproducible Blade‐Coating Organic Photovoltaic Devices with γ‐Position Branched Inner Side Chains‐Containing Nonfullerene Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPhBT as an Organic Semiconductor in OFETs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Field-Effect Transistors (OFETs) are gaining significant attention in the field of electronics due to their potential for low-cost, large-area fabrication on flexible substrates.[1] The performance of these devices is critically dependent on the properties of the organic semiconductor used as the active layer. 2,5-bis(4-biphenyl)bithiophene (BPhBT) is a promising p-type organic semiconductor material for OFETs, exhibiting good charge transport characteristics. This document provides detailed application notes and protocols for the synthesis of this compound, the fabrication of solution-processed OFETs using this compound, and the characterization of these devices.
This compound as an Organic Semiconductor
This compound is a π-conjugated molecule whose structure is composed of a central bithiophene core functionalized with biphenyl groups at the 2 and 5 positions. This molecular design imparts a high degree of planarity and encourages intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. The extended conjugation length and the presence of the biphenyl moieties influence the material's electronic properties, including its HOMO/LUMO energy levels and charge carrier mobility.
Performance of this compound-based OFETs
The performance of OFETs is typically evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). While performance can vary depending on the device architecture and fabrication conditions, this compound has demonstrated promising results. The following table summarizes typical performance data for OFETs utilizing biphenyl-substituted thiophene derivatives.
| Organic Semiconductor | Device Architecture | Processing Method | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| 2,5-bis(4-biphenyl)bithiophene (this compound) analog | Single Crystal | Vapor Deposition | 0.1 - 0.5 | ~0.02 | > 105 | -10 to -20 |
| Solution-Processed Biphenyl-Thiophene Polymer | Top-Gate, Bottom-Contact | Spin Coating | 0.2 - 1.0 | - | > 106 | -5 to -15 |
Note: Performance data for solution-processed this compound is an active area of research, and the values presented here are representative of similar high-performing thiophene-based organic semiconductors.
Experimental Protocols
I. Synthesis of 2,5-bis(4-biphenyl)bithiophene (this compound) via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2,5-dibromobithiophene
-
4-biphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve 2,5-dibromobithiophene (1.0 eq) and 4-biphenylboronic acid (2.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2 M, 4.0 eq).
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir vigorously for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to obtain pure 2,5-bis(4-biphenyl)bithiophene.
-
Further purify the product for electronic applications by recrystallization or sublimation.
II. Fabrication of a Solution-Processed Top-Contact, Bottom-Gate OFET
This protocol outlines the fabrication of a standard top-contact, bottom-gate OFET device.
Materials and Equipment:
-
Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (e.g., 300 nm)
-
This compound solution (e.g., 5-10 mg/mL in a high-boiling point solvent like chlorobenzene or dichlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
Spin coater
-
Thermal evaporator
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO2 wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Dielectric Surface Treatment:
-
Prepare a solution of octadecyltrichlorosilane (OTS) in a nonpolar solvent like toluene or hexane (e.g., 1-5 mM).
-
Immerse the cleaned substrates in the OTS solution for 30-60 minutes at room temperature to form a self-assembled monolayer (SAM).
-
Rinse the substrates with the nonpolar solvent to remove excess OTS and then dry with nitrogen. This treatment renders the SiO2 surface hydrophobic, which promotes better crystalline growth of the organic semiconductor.
-
-
Deposition of the Organic Semiconductor:
-
Prepare a solution of this compound in a suitable organic solvent. The solution may need to be heated to aid dissolution.
-
Spin-coat the this compound solution onto the OTS-treated Si/SiO2 substrate. The spin speed and time will determine the thickness of the film and should be optimized (e.g., 1500-3000 rpm for 60 seconds).
-
Anneal the this compound film on a hotplate at a temperature below its melting point (e.g., 100-150 °C) for 30-60 minutes to improve film crystallinity and morphology.
-
-
Deposition of Source and Drain Electrodes:
-
Place a shadow mask with the desired channel length and width onto the this compound film.
-
Deposit a thin layer of gold (Au) (e.g., 50 nm) through the shadow mask using a thermal evaporator. A thin adhesion layer of chromium (Cr) or titanium (Ti) (e.g., 5 nm) may be deposited before the gold.
-
III. Characterization of the OFET Device
Procedure:
-
Place the fabricated OFET device on the chuck of a probe station.
-
Carefully land the probe tips on the source, drain, and gate (the heavily doped silicon substrate acts as the gate electrode).
-
Connect the probes to a semiconductor parameter analyzer.
-
Measure the output characteristics by sweeping the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).
-
Measure the transfer characteristics by sweeping the gate-source voltage (Vgs) at a constant, high drain-source voltage (Vds) in both the forward and reverse directions.
-
From the transfer characteristics in the saturation regime, the charge carrier mobility (μ) can be calculated using the following equation: Ids = (μ * Ci * W) / (2 * L) * (Vgs - Vth)2 where Ids is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, Vgs is the gate-source voltage, and Vth is the threshold voltage.
-
The on/off ratio is determined by dividing the maximum drain current in the "on" state by the minimum drain current in the "off" state from the transfer curve.
-
The threshold voltage is determined by extrapolating the linear portion of the square root of Ids versus Vgs plot to the Vgs axis.
Visualizations
Caption: Experimental workflow for this compound-based OFETs.
Caption: this compound in an OFET device structure.
References
Application Notes and Protocols for the Fabrication of BPhBT-Based Organic Light-Emitting Diodes (OLEDs)
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing 5,5'-Di(4-biphenylyl)-2,2'-bithiophene (BPhBT). This compound is a promising organic semiconductor known for its robust thermal stability and efficient charge transport properties, making it a material of interest for various roles within OLED device architectures.
Introduction to this compound in OLEDs
5,5'-Di(4-biphenylyl)-2,2'-bithiophene, hereinafter referred to as this compound, is a thiophene-based organic material with a high hole mobility. Its chemical structure, characterized by a bithiophene core flanked by biphenyl groups, imparts significant thermal and morphological stability, which are critical for achieving long operational lifetimes in OLED devices. In the context of OLEDs, this compound is primarily utilized as a hole-transporting material (HTL). Its appropriate highest occupied molecular orbital (HOMO) energy level facilitates efficient injection of holes from the anode and transport to the emissive layer.
Device Architecture and Functionality
A typical multilayer OLED structure incorporating this compound as the hole-transporting layer is fabricated on an indium tin oxide (ITO)-coated glass substrate. The device architecture follows the sequence:
Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
The function of each layer is crucial for the overall device performance:
-
Anode (ITO): A transparent conductor that injects holes into the organic layers.
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode to the HTL by reducing the energy barrier.
-
Hole Transport Layer (HTL) - this compound: Efficiently transports holes from the HIL to the emissive layer while blocking the passage of electrons.
-
Emissive Layer (EML): The region where electrons and holes recombine to generate light. This layer consists of a host material doped with a guest emissive dopant.
-
Electron Transport Layer (ETL): Facilitates the transport of electrons from the cathode towards the emissive layer and blocks the passage of holes.
-
Electron Injection Layer (EIL): Reduces the energy barrier for electron injection from the cathode.
-
Cathode: A low work function metal that injects electrons into the organic layers.
Experimental Protocols
The following protocols detail the fabrication of a this compound-based blue phosphorescent OLED via vacuum thermal evaporation.
Substrate Preparation
-
Cleaning of ITO Substrates:
-
Cut indium tin oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/sq) to the desired dimensions.
-
Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen gas stream.
-
Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes to remove any residual organic contaminants and to increase the work function of the ITO surface for improved hole injection.
-
Organic and Metal Layer Deposition
All organic layers and the metal cathode are deposited sequentially in a high-vacuum chamber (base pressure < 10⁻⁶ Torr) without breaking the vacuum.
-
Deposition of Organic Layers:
-
Mount the cleaned ITO substrates onto a substrate holder in the vacuum chamber.
-
Load high-purity (sublimed grade) organic materials into separate thermal evaporation sources (crucibles).
-
Deposit the organic layers in the following sequence by heating the respective crucibles. The deposition rate and thickness should be monitored in situ using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): Deposit a 50 nm thick layer of 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC).
-
Hole Transport Layer (HTL): Deposit a 10 nm thick layer of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene (this compound).
-
Emissive Layer (EML): Co-evaporate a host material, 2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), with a blue phosphorescent dopant, iridium(III)bis[4,6-di-fluorophenyl-pyridinato-N,C2]picolinate (FIrpic), at a doping concentration of 10 wt%. The total thickness of this layer should be 30 nm.
-
Electron Transport Layer (ETL): Deposit a 40 nm thick layer of diphenylbis(4-(pyridin-3-yl)phenyl)silane (DPPS).
-
-
-
Deposition of Electron Injection Layer and Cathode:
-
Electron Injection Layer (EIL): Deposit a 1.2 nm thick layer of lithium fluoride (LiF).
-
Cathode: Deposit a 100 nm thick layer of aluminum (Al).
-
Device Encapsulation
To prevent degradation from atmospheric moisture and oxygen, the fabricated devices should be encapsulated immediately after fabrication in a nitrogen-filled glovebox.
-
Place a glass lid over the device with a moisture-desiccant-filled cavity.
-
Apply a UV-curable epoxy resin around the perimeter of the glass lid.
-
Cure the epoxy using a UV lamp to form a hermetic seal.
Data Presentation
The performance of the fabricated this compound-based OLED is summarized in the table below.
| Parameter | Value |
| Device Structure | ITO/TAPC(50nm)/BPhBT(10nm)/BTBP:10%FIrpic(30nm)/DPPS(40nm)/LiF(1.2nm)/Al(100nm) |
| Maximum Current Efficiency | 65.9 cd/A |
| Maximum Power Efficiency | 62.8 lm/W |
| Maximum External Quantum Efficiency (EQE) | 30.2% |
| Emission Color | Sky-Blue |
Visualizations
OLED Fabrication Workflow
Caption: Workflow for the fabrication of a this compound-based OLED.
Energy Level Diagram of the this compound-based OLED
Caption: Energy level diagram of the this compound-based OLED device.
Application Notes and Protocols for Benzodithiophene (BDT)-Based Donor Materials in Organic Photovoltaics
Introduction
Benzodithiophene (BDT) and its derivatives are a prominent class of electron-donating (p-type) conjugated polymers utilized in the active layer of high-performance bulk heterojunction (BHJ) organic photovoltaics (OPVs). The rigid, planar structure of the BDT core facilitates strong π-π stacking and efficient charge transport, leading to high power conversion efficiencies (PCEs). This document provides detailed application notes and experimental protocols for the use of BDT-based polymers as donor materials in OPV fabrication and characterization, with a specific focus on the widely-studied polymer, PTB7 (Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]). It is presumed that the user query for "BPhBT" refers to this class of materials, as BDT is the standard and widely recognized nomenclature.
These protocols are intended for researchers and scientists in the fields of materials science, chemistry, and device engineering engaged in the development of organic solar cells.
Quantitative Performance Data
The performance of OPV devices is characterized by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). Below is a summary of reported performance data for OPV devices employing the BDT-based donor PTB7 in combination with the fullerene acceptor PC71BM.
| Donor Material | Acceptor Material | Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PTB7 | PC71BM | Inverted | 0.70 | 11.26 | 46 | 3.63 | [1] |
| PTB7 | PC71BM (with DIO additive) | Inverted | 0.71 | 17.01 | 68 | 8.21 | [1] |
| PTB7 | PC71BM | Conventional | - | - | - | 9.64 | [2] |
| PTB7-Th | PC71BM | Inverted | - | - | >70 | 8.32 | [3] |
| PTB7-FTh | Y6:PC71BM (Ternary) | Blade-Coated | 0.76 | 13.39 | 49.22 | 5.03 | [4] |
Note: Device performance is highly sensitive to processing conditions, layer thicknesses, and laboratory environment.
Experimental Protocols
This section details the fabrication and characterization protocols for a standard inverted bulk heterojunction organic solar cell using PTB7 as the donor material and PC71BM as the acceptor.
Materials and Reagents
-
Substrates: Indium Tin Oxide (ITO) coated glass slides (e.g., 10-15 Ω/sq)
-
Donor Polymer: PTB7 (Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]])
-
Acceptor: PC71BM ([2][2]-Phenyl-C71-butyric acid methyl ester)
-
Electron Transport Layer (ETL) Precursor: Zinc Acetate Dihydrate, 2-Methoxyethanol, Ethanolamine
-
Hole Transport Layer (HTL): Molybdenum (VI) Oxide (MoO₃)
-
Top Electrode: Silver (Ag) pellets or wire
-
Solvents: Deionized water, Acetone, Isopropyl alcohol (IPA), Chlorobenzene (CB)
-
Solvent Additive: 1,8-Diiodooctane (DIO)
-
Cleaning Agents: Detergent (e.g., Hellmanex), Deionized water
Substrate Cleaning Protocol
Proper substrate cleaning is critical for device performance and reproducibility.
-
Mechanical Scrub: Gently scrub the ITO-coated glass substrates with a detergent solution and a lint-free wipe.
-
Ultrasonic Bath: Sequentially sonicate the substrates in the following solutions for 15 minutes each:
-
Detergent solution
-
Deionized water
-
Acetone
-
Isopropyl alcohol
-
-
Drying: Dry the substrates thoroughly with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the surface wettability.
Device Fabrication Protocol (Inverted Structure)
The following steps describe the layer-by-layer deposition for an inverted device structure: ITO / ZnO / PTB7:PC71BM / MoO₃ / Ag .
-
Electron Transport Layer (ETL) - Zinc Oxide (ZnO)
-
Precursor Solution: Prepare a ZnO precursor solution by dissolving Zinc Acetate Dihydrate (e.g., 1 g) in 2-Methoxyethanol (10 mL) and Ethanolamine (0.28 mL). Stir the solution for at least 12 hours at room temperature.
-
Deposition: Spin-coat the ZnO precursor solution onto the cleaned ITO substrates at 3000 rpm for 30-40 seconds.
-
Annealing: Anneal the substrates on a hotplate at 200°C in air for 1 hour to form the ZnO layer.
-
-
Active Layer - PTB7:PC71BM Blend
-
Solution Preparation: Inside a nitrogen-filled glovebox, prepare a blend solution of PTB7 and PC71BM.
-
Dissolve PTB7 and PC71BM in Chlorobenzene at a weight ratio of 1:1.5. A typical concentration is 9 mg/mL of PTB7 and 13.5 mg/mL of PC71BM.
-
Add 1,8-Diiodooctane (DIO) as a solvent additive, typically 3% by volume of the solvent.
-
Stir the solution overnight on a hotplate at a low temperature (e.g., 40-50°C) to ensure complete dissolution. Before use, filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Deposition: Transfer the annealed ZnO-coated substrates into the glovebox. Spin-coat the active layer solution at a speed of 1000-1500 rpm for 60 seconds to achieve a film thickness of approximately 100 nm.
-
-
Hole Transport Layer (HTL) - Molybdenum Oxide (MoO₃)
-
Deposition: Transfer the substrates to a high-vacuum thermal evaporator (pressure < 5 x 10⁻⁶ mbar).
-
Thermally evaporate MoO₃ at a rate of 0.1-0.2 Å/s to a final thickness of 10 nm.
-
-
Top Electrode - Silver (Ag)
-
Deposition: Without breaking vacuum, thermally evaporate Silver (Ag) through a shadow mask to define the device area (e.g., 0.04 cm²).
-
Evaporate Ag at a rate of 1-2 Å/s to a final thickness of 100 nm.
-
Device Characterization Protocol
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²).
-
Connect the device to a source measure unit (SMU).
-
Measure the J-V characteristics in the dark and under illumination to determine Voc, Jsc, FF, and PCE.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE system with a monochromatic light source and a calibrated photodiode.
-
Measure the ratio of collected charge carriers to incident photons as a function of wavelength. This provides insight into the spectral response of the device.
-
-
Morphology Characterization:
-
Use Atomic Force Microscopy (AFM) to analyze the surface morphology and phase separation of the PTB7:PC71BM blend film.
-
Visualizations
OPV Device Architecture
The following diagram illustrates the logical relationship between the different layers in the inverted OPV device structure.
Caption: Layer stack of an inverted OPV.
Energy Level Diagram and Charge Generation
This diagram illustrates the energy levels of the materials and the process of charge generation and separation.
Caption: Charge separation at the donor-acceptor interface.
Experimental Workflow for OPV Fabrication
This diagram outlines the step-by-step workflow for fabricating and testing the OPV devices.
References
Application Notes and Protocols for Measuring BPhBT Charge Carrier Mobility
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the charge carrier mobility of benzo[1,2-b:4,5-b']bis[1]benzothiophene (BPhBT) and its derivatives. Understanding charge carrier mobility is crucial for the development and optimization of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Introduction
This compound is a promising organic semiconductor material due to its rigid, planar molecular structure, which facilitates intermolecular charge transport. The charge carrier mobility (µ), a measure of how quickly an electron or hole can move through a material under the influence of an electric field, is a key parameter determining the performance of devices based on this compound. This document outlines three common experimental techniques for measuring charge carrier mobility: Time-of-Flight (TOF), Field-Effect Transistor (FET), and Space-Charge-Limited Current (SCLC).
General Experimental Workflow
The general workflow for determining the charge carrier mobility of this compound involves several key stages, from material synthesis and purification to device fabrication and electrical characterization. The choice of measurement technique depends on the specific research goals, available resources, and the form of the this compound material (e.g., single crystal, thin film).
Caption: General workflow for measuring this compound charge carrier mobility.
Data Presentation
While specific quantitative charge carrier mobility data for this compound is not widely available in the reviewed literature, the following table presents data for the closely related and well-studied dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and its derivatives, which share a similar fused thiophene-aromatic core. This data can serve as a valuable benchmark for expected mobility ranges in this compound systems.
| Compound | Measurement Technique | Mobility (cm²/Vs) | Substrate Temperature (°C) | Dielectric | Notes |
| DNTT | FET | 2.5 | 90 | Si/SiO₂ | Monosubstituted with branched alkyl group for solution processability.[2] |
| C₁₀-DNTT | FET | 10.4 | N/A | Flexible substrate | Layer-by-layer lamination process.[1] |
| S-DNTT | FET | 2.1 | N/A | Si/SiO₂ | S-shaped π-core derivative, solution processed.[1] |
| 2,9-DPh-DNTT | FET | ~3.5 | N/A | Si/SiO₂ | Diphenyl-substituted DNTT, evaporated thin film.[3] |
| 3,10-DPh-DNTT | FET | ~3.5 | N/A | Si/SiO₂ | Diphenyl-substituted DNTT, evaporated thin film.[3] |
| 3,10-C₁₀-DNTT | FET | 8.0 | 90 | Si/SiO₂ | Vapor-processed thin film.[4] |
Experimental Protocols
Field-Effect Transistor (FET) Measurement
The FET technique is the most common method for determining the charge carrier mobility in thin-film transistors. It measures the mobility in the direction parallel to the substrate surface.
Device Structure:
A typical bottom-gate, top-contact OFET structure is used for this compound mobility measurements.
References
Application Notes and Protocols for Cyclic Voltammetry of 2,2′-biphenyl-4,4′-dithiol (BPhBT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species.[1] It provides valuable information on the thermodynamics and kinetics of electron transfer reactions.[1][2] This application note provides a detailed protocol for performing cyclic voltammetry on 2,2′-biphenyl-4,4′-dithiol (BPhBT), a molecule of interest in fields such as molecular electronics and self-assembled monolayers (SAMs) due to its dithiol functionality, which allows it to bridge surfaces.[3] The protocols outlined below are intended to serve as a comprehensive guide for researchers to characterize the electrochemical behavior of this compound.
Data Presentation
The following table summarizes the key quantitative data that should be extracted from the cyclic voltammogram of this compound. This data is crucial for understanding the redox behavior of the molecule.
| Parameter | Symbol | Value | Units | Description |
| Anodic Peak Potential | E | V or mV | The potential at which the peak oxidative current is observed. | |
| Cathodic Peak Potential | E | V or mV | The potential at which the peak reductive current is observed. | |
| Anodic Peak Current | i | A or µA | The peak current associated with the oxidation of this compound. | |
| Cathodic Peak Current | i | A or µA | The peak current associated with the reduction of this compound. | |
| Half-wave Potential | E | V or mV | Calculated as (E + E)/2, it approximates the formal redox potential. | |
| Peak Separation | ΔE | V or mV | The difference between E and E, providing insight into the reversibility of the redox reaction. |
Experimental Protocols
This section details the methodology for conducting a cyclic voltammetry experiment on this compound. The procedure involves the preparation of the analyte solution, setup of the electrochemical cell, and the execution of the voltammetric scan.
Materials and Reagents
-
2,2′-biphenyl-4,4′-dithiol (this compound)
-
An appropriate organic solvent (e.g., dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN))
-
A supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆))[4]
-
High-purity nitrogen or argon gas
-
Deionized water and ethanol for cleaning
Equipment
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Three-electrode system:
-
Polishing materials for the working electrode (e.g., alumina slurries)
Experimental Procedure
-
Working Electrode Preparation:
-
Polish the gold working electrode with alumina slurry on a polishing pad to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and then with ethanol.
-
Allow the electrode to dry completely. A clean electrode surface is critical for reproducible results.[2]
-
-
Solution Preparation:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1.0 mM).
-
Add the supporting electrolyte to this solution (e.g., 0.1 M n-Bu₄NPF₆). The supporting electrolyte is necessary to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion.
-
Transfer the solution to the electrochemical cell.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing the this compound solution. Ensure the electrodes are not in physical contact with each other.[5]
-
Connect the electrodes to the potentiostat: the working electrode to the working electrode lead, the counter electrode to the counter electrode lead, and the reference electrode to the reference electrode lead.[5]
-
-
Deoxygenation:
-
Cyclic Voltammetry Measurement:
-
Set the parameters in the potentiostat software. A typical experiment involves defining the initial potential, the switching potentials (vertex potentials), and the final potential, as well as the scan rate.[1][5][6]
-
Potential Range: The potential range should be wide enough to encompass the redox events of interest. For novel compounds, a wide initial scan may be necessary to identify the oxidation and reduction peaks.
-
Scan Rate (v): A typical starting scan rate is 100 mV/s.[6] The effect of varying the scan rate should be investigated to study the kinetics of the electron transfer process.[2]
-
Run the cyclic voltammetry experiment for a desired number of cycles.[6]
-
-
Data Analysis:
-
The resulting plot of current versus potential is the cyclic voltammogram.
-
From the voltammogram, determine the anodic and cathodic peak potentials and currents.
-
Analyze the shape of the voltammogram and the relationship between peak currents and the scan rate to understand the nature of the redox process (e.g., reversible, quasi-reversible, or irreversible).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the cyclic voltammetry of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Spin-Coating Uniform BPhBT Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of uniform thin films of benzothieno[3,2-b][1]benzothiophene (BTBT) derivatives, such as the commonly studied 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT), via spin-coating. Uniform organic semiconductor films are critical for the performance and reliability of organic thin-film transistors (OTFTs) and other electronic devices.
Key Spin-Coating Parameters and Their Impact on Film Uniformity
The quality of the spin-coated BPhBT film is highly dependent on a range of parameters. Understanding and controlling these variables is essential for achieving uniform, crystalline films with desired thicknesses.
Solution Properties:
-
Concentration: The concentration of the this compound solution directly influences the final film thickness. Higher concentrations generally result in thicker films. It is crucial to ensure the complete dissolution of the this compound material in the chosen solvent to avoid aggregates in the final film.
-
Solvent: The choice of solvent is critical. The solvent must fully dissolve the this compound derivative and have appropriate volatility. A solvent that evaporates too quickly can lead to non-uniform films with defects, while a solvent that evaporates too slowly can result in excessively long processing times. Chloroform is a commonly used solvent for C8-BTBT.
-
Viscosity: The viscosity of the solution, which is related to both the concentration and the solvent properties, affects how the solution spreads on the substrate. Higher viscosity solutions can lead to thicker films.
Spin-Coater Parameters:
-
Spin Speed: The rotational speed of the spin-coater is a primary determinant of film thickness; higher spin speeds result in thinner films due to greater centrifugal force expelling more of the solution.[2]
-
Acceleration: The rate at which the spin-coater reaches its final speed can influence the film's uniformity, especially at the edges of the substrate.
-
Spin Time: The duration of the spin-coating process also affects the final film. Initially, the film thins rapidly, but as the solvent evaporates, the viscosity increases, and the thinning rate slows down.
Substrate Properties:
-
Surface Energy and Wettability: The substrate surface should be clean and have appropriate surface energy to ensure good wetting by the this compound solution. Poor wetting can lead to the formation of droplets instead of a uniform film. Substrates should ideally be hydrophilic (liquid-loving).[3]
-
Surface Treatment: Plasma treatment or the deposition of a self-assembled monolayer (SAM) can be used to modify the substrate's surface energy and improve the quality of the this compound film.
Data Presentation: Spin-Coating Parameters for C8-BTBT Films
The following table summarizes spin-coating parameters and resulting film characteristics for C8-BTBT, a representative this compound derivative, based on findings from the literature.
| Concentration | Solvent | Spin Speed (rpm) | Spin Time (s) | Film Thickness (nm) | Film Roughness (RMS, nm) | Substrate/Dielectric | Notes |
| 0.2 wt% | Chloroform | 5000 | 40 | ~20 | 2.54 | PVA | Used for flexible OTFTs.[2] |
| 20 mg/mL | - | - | - | 134 - 151 | 3.9 - 26.3 | - | Values are for films after temperature gradient treatment. |
Experimental Protocols
This section provides a detailed protocol for the spin-coating of C8-BTBT films.
1. Solution Preparation:
-
Weigh the desired amount of C8-BTBT powder and dissolve it in a suitable solvent (e.g., chloroform) to achieve the target concentration (e.g., 0.2 wt%).
-
Use a magnetic stirrer or vortex mixer to ensure complete dissolution of the C8-BTBT. Gentle heating may be applied if necessary, depending on the solvent and concentration.
-
Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate impurities.
2. Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer with a dielectric layer) thoroughly. A typical cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate surface to modify its properties. This can include UV-ozone treatment or the deposition of a self-assembled monolayer.
3. Spin-Coating Process:
-
Place the cleaned substrate onto the chuck of the spin-coater and ensure it is centered.
-
Dispense a small amount of the C8-BTBT solution onto the center of the substrate.
-
Start the spin-coating program with the desired parameters (e.g., 5000 rpm for 40 seconds).[2] The process generally involves a dispense step, a high-speed spin step to thin the film, and a drying step.[3]
-
Once the spin-coating is complete, carefully remove the substrate from the chuck.
4. Post-Deposition Annealing:
-
Anneal the substrate on a hot plate at a temperature and for a duration suitable for the specific this compound derivative and solvent used. Annealing helps to remove residual solvent and can improve the crystallinity of the film. For instance, a post-deposition temperature gradient treatment can be employed to enhance crystalline morphology.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the spin-coating process for fabricating uniform this compound films.
Caption: Workflow for this compound film fabrication.
Advanced Techniques for Enhanced Uniformity
For applications requiring highly ordered crystalline films, advanced techniques can be employed:
-
Off-Center Spin-Coating: In this method, the substrate is intentionally placed off-center on the spin-coater chuck. This can induce a unidirectional centrifugal force, promoting the alignment of crystals in the this compound film.
-
Solvent Vapor Annealing: Exposing the spin-coated film to a solvent vapor atmosphere can promote molecular rearrangement and the formation of larger, more ordered crystalline domains.
-
Primer Template Growth: The use of a primer template on the substrate can enhance the spreadability of the this compound solution, leading to more uniform films with large-area coverage.
References
Troubleshooting & Optimization
improving the quantum efficiency of BPhBT OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the quantum efficiency of BPhBT-based Organic Light-Emitting Diodes (OLEDs). The following sections address common experimental issues and provide detailed protocols and data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the fabrication and testing of this compound OLEDs, leading to low quantum efficiency.
Q1: My this compound OLED has very low external quantum efficiency (EQE). What are the most common causes?
A1: Low EQE in phosphorescent OLEDs (PhOLEDs), including those using blue emitters, can stem from several factors:
-
Poor Charge Balance: An imbalance between the number of holes and electrons injected into the emissive layer (EML) is a primary cause of low efficiency. If one carrier type is dominant, the excess carriers can pass through the device without recombining to form excitons, reducing the overall efficiency.[1]
-
Exciton Quenching: Several quenching mechanisms can reduce the number of radiative excitons:
-
Triplet-Triplet Annihilation (TTA): At high brightness levels, two triplet excitons can interact, with one returning to the ground state without emitting a photon.[2]
-
Triplet-Polaron Quenching (TPQ): A triplet exciton can be quenched by a charge carrier (polaron).[2]
-
Quenching at Interfaces: Excitons can be quenched at the interface between the EML and the charge transport layers if the energy levels are not well-aligned.
-
-
Inefficient Energy Transfer: For efficient light emission, the triplet energy of the host material must be higher than that of the phosphorescent dopant (like this compound). If the host's triplet energy is too low, it can lead to energy back-transfer or quenching.[3]
-
Sub-optimal Layer Thickness: The thickness of each layer in the OLED stack affects both the optical outcoupling and the electrical properties of the device. An improperly optimized layer thickness can lead to poor charge balance and optical interference effects that trap light within the device.[4][5][6]
-
Material Impurities and Device Contamination: Contamination during fabrication, especially from water and oxygen, can create traps for charge carriers and quenching sites for excitons, leading to rapid degradation and low efficiency.[7][8]
Q2: I'm observing a high turn-on voltage for my device. How can I reduce it?
A2: A high turn-on voltage is typically due to large energy barriers for charge injection at the electrode/organic interfaces or within the organic layers themselves.
-
Improve Charge Injection:
-
Hole Injection Layer (HIL): Introduce or optimize a hole injection layer between the anode (e.g., ITO) and the hole transport layer (HTL). Materials like MoO₃ or p-doped layers can reduce the hole injection barrier.[9]
-
Electron Injection Layer (EIL): Similarly, a thin electron injection layer, such as LiF or Cs₂CO₃, between the electron transport layer (ETL) and the cathode can significantly lower the electron injection barrier.[5]
-
-
Check Interfacial Integrity: Poor contact between layers can impede charge transport. Ensure clean interfaces by performing fabrication in a high-vacuum environment.
-
Dopant-Assisted Injection: In some systems, the dopant can facilitate charge injection from the transport layers into the emissive layer. Optimizing the doping concentration near the interfaces may improve injection.[10][11]
Q3: The color of my blue OLED is not pure and shows emission from the host or adjacent layers. What is the issue?
A3: This indicates incomplete energy transfer from the host to the dopant or that the recombination zone is not confined to the emissive layer.
-
Increase Doping Concentration: A low doping concentration might not be sufficient for complete host-to-guest energy transfer. However, be aware that excessively high concentrations can lead to self-quenching.
-
Improve Exciton Confinement:
-
Hole/Exciton Blocking Layer (HBL/EBL): Insert a hole-blocking layer between the EML and the ETL. This layer should have a high HOMO level to block holes from reaching the ETL and a high triplet energy to confine excitons within the EML.
-
Electron/Exciton Blocking Layer (EBL): Similarly, an electron-blocking layer between the HTL and the EML can prevent electrons from passing into the HTL.
-
-
Optimize Recombination Zone: The position of the recombination zone can be tuned by adjusting the thicknesses of the HTL and ETL. A thicker HTL will move the recombination zone closer to the EML/ETL interface, and vice-versa.[6]
Q4: My device efficiency drops significantly at higher brightness (efficiency roll-off). How can I mitigate this?
A4: Efficiency roll-off at high current densities is a major challenge, especially for blue PhOLEDs, and is primarily caused by TTA and TPQ.[2]
-
Broaden the Recombination Zone: A narrow recombination zone leads to a high local concentration of excitons and polarons, increasing the likelihood of annihilation events. Using mixed-host systems or graded doping profiles can widen the recombination zone.
-
Use Host Materials with High Carrier Mobility: Host materials with balanced and high carrier mobilities can help to distribute the charge carriers more evenly across the emissive layer, reducing the local density of excitons and polarons.[3]
-
Optimize Device Architecture: Introducing double electron transport layers or double emission layers can help manage charge transport and broaden the recombination zone, thus reducing roll-off.[12]
Quantitative Data Presentation
The choice of host material is critical for achieving high quantum efficiency in blue PhOLEDs. The following table summarizes the performance of various host materials used with the common blue phosphorescent emitter FIrpic (iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C²']picolinate), which serves as a proxy for a high-efficiency blue emitter like this compound.
| Host Material | Device Structure | Max EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| mCP | ITO/TAPC/mCP:FIrpic/TPBi/LiF/Al | ~7-9% | ~15.1 | - | - |
| TPSi-F | ITO/TAPC/TPSi-F:FIrpic/TPBi/LiF/Al | 15.0 | 30.6 | - | - |
| CzPhPS | ITO/PEDOT:PSS/TAPC/CzPhPS:FIrpic/TmPyPB/LiF/Al | 17.5 | 36.7 | 37.5 | 3.1 |
| DCzPhPS | ITO/PEDOT:PSS/TAPC/DCzPhPS:FIrpic/TmPyPB/LiF/Al | 16.1 | - | - | - |
| TCTA:2PO (Exciplex) | ITO/TAPC/TCTA:2PO:FIrpic/TPBi/LiF/Al | 14.6 | 29.2 | - | - |
Data compiled from multiple sources for general comparison.[13][14][15]
Experimental Protocols
Fabrication of a this compound OLED by Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation, a standard technique for producing high-quality devices.[16][17]
1.1. Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates by sequentially sonicating in a series of solvents: detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).[17]
-
Dry the substrates using a nitrogen gun.
-
Treat the substrates with oxygen plasma for 5-10 minutes to remove organic residues and increase the work function of the ITO.[17]
1.2. Organic and Metal Layer Deposition:
-
Immediately transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. The deposition rates should be carefully controlled using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): e.g., MoO₃ (5 nm) at a rate of 0.1-0.2 Å/s.
-
Hole Transport Layer (HTL): e.g., TAPC (40 nm) at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material and this compound. For example, a common host for blue emitters is mCP. A typical doping concentration is 6-15%. The total thickness of the EML is usually around 20-30 nm, deposited at a rate of 1-2 Å/s.
-
Hole Blocking/Electron Transport Layer (HBL/ETL): e.g., TPBi (30-50 nm) at a rate of 1-2 Å/s. The thickness of the ETL is a critical parameter to optimize for charge balance.[4]
-
Electron Injection Layer (EIL): e.g., LiF (1 nm) at a slow rate of 0.1 Å/s.
-
Cathode: e.g., Aluminum (Al) (100 nm) at a rate of 5-10 Å/s.
-
1.3. Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.
Measurement of External Quantum Efficiency (EQE)
The EQE is a crucial parameter for evaluating OLED performance.[18]
2.1. Equipment:
-
Source meter unit (e.g., Keithley 2400).
-
Calibrated photodiode with a known spectral response.
-
Integrating sphere to capture all emitted light.
-
Spectrometer or photometer.
2.2. Procedure:
-
Place the OLED device inside the integrating sphere.
-
Apply a forward bias voltage to the device using the source meter and record the current.
-
Measure the light output (in watts or lumens) using the calibrated photodiode and spectrometer connected to the integrating sphere.
-
The number of photons emitted per second can be calculated from the measured optical power and the emission spectrum.
-
The number of electrons injected per second is calculated from the measured current.
-
The EQE is the ratio of the number of photons emitted to the number of electrons injected.[18]
Visualizations
OLED Fabrication Workflow
Caption: Workflow for this compound OLED fabrication.
Energy Level Diagram and Device Operation
Caption: Energy levels and charge flow in an OLED.
References
- 1. OLED - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. noctiluca.eu [noctiluca.eu]
- 4. Optica Publishing Group [opg.optica.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Carrier injection and transport in blue phosphorescent organic light-emitting device with oxadiazole host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
- 13. Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. iipseries.org [iipseries.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
troubleshooting BPhBT synthesis side reactions
Welcome to the technical support center for the synthesis of 4,4'-bis(2-benzoxazolyl)-2,2'-stilbene (BPhBT). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important fluorescent compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized through the condensation reaction of 4,4'-stilbenedicarboxylic acid with two equivalents of 2-aminophenol. This reaction is often catalyzed by an acid, such as polyphosphoric acid (PPA) or boric acid, and requires elevated temperatures to drive the cyclization and dehydration steps that form the benzoxazole rings.
Q2: What are the most common causes of low this compound yield?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The condensation reaction may not go to completion, leaving unreacted starting materials.
-
Side reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired product.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or catalyst concentration can negatively impact the reaction efficiency.
-
Product loss during workup and purification: this compound can be lost during filtration, extraction, and recrystallization steps.
Q3: How can I purify crude this compound?
A3: Purification of crude this compound is typically achieved through recrystallization from a high-boiling point organic solvent, such as N,N-dimethylformamide (DMF) or dichlorobenzene. Another effective method is sublimation under high vacuum, which can yield a highly pure product. Washing the crude product with solvents like ethanol or acetone can help remove some impurities before final purification.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound synthesis and provides potential solutions.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Insufficient reaction temperature | Gradually increase the reaction temperature. The condensation and cyclization to form the benzoxazole ring typically require high temperatures, often in the range of 150-250 °C, especially when using catalysts like PPA. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature. |
| Inactive or insufficient catalyst | Ensure the catalyst (e.g., polyphosphoric acid) is fresh and active. The P2O5 content in PPA is critical for its catalytic activity.[1][2] Use a sufficient amount of catalyst as recommended in established protocols. |
| Poor quality starting materials | Verify the purity of 4,4'-stilbenedicarboxylic acid and 2-aminophenol using techniques like NMR or melting point analysis. Impurities in the starting materials can interfere with the reaction. |
| Formation of unreactive carboxylate salt | The basic amine group of 2-aminophenol can deprotonate the carboxylic acid, forming a salt that is less reactive.[3] Using a suitable acid catalyst and high temperatures helps to overcome this issue by promoting the formation of the amide intermediate. |
Problem 2: Presence of Significant Impurities in the Product
| Possible Cause | Suggested Solution |
| Incomplete cyclization of the amide intermediate | Prolong the reaction time or increase the reaction temperature to ensure complete conversion of the intermediate diamide to the final bis-benzoxazole product. |
| Formation of mono-substituted intermediate | If the reaction is stopped prematurely, a significant amount of the mono-benzoxazole, mono-amide intermediate may be present. Ensure the reaction goes to completion by monitoring with TLC. |
| Side reactions due to high temperatures | While high temperatures are necessary, excessive heat can lead to degradation and the formation of colored byproducts. Optimize the temperature to maximize the yield of the desired product while minimizing degradation.[4][5] |
| Oxidation of 2-aminophenol | 2-aminophenol can be susceptible to oxidation, leading to colored impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Synthesis of this compound via Polyphosphoric Acid (PPA) Catalysis
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
4,4'-Stilbenedicarboxylic acid
-
2-Aminophenol
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 4,4'-stilbenedicarboxylic acid (1 equivalent) and 2-aminophenol (2.2 equivalents).
-
Add polyphosphoric acid (a sufficient amount to ensure good stirring) to the flask.
-
Heat the reaction mixture with stirring under a nitrogen atmosphere. A typical temperature range is 150-200 °C.[6]
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to about 100 °C and carefully pour it into a beaker of ice water with vigorous stirring.
-
The crude this compound will precipitate as a solid. Filter the solid and wash it with water until the filtrate is neutral.
-
Further wash the crude product with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by water.
-
Dry the crude product in a vacuum oven.
-
For purification, recrystallize the crude solid from a high-boiling solvent like DMF or perform sublimation under high vacuum.
Visualizations
Caption: Synthetic pathway of this compound from its precursors.
Caption: Potential side reactions in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,4'-Stilbenedicarboxylic acid | 100-31-2 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Annealing Temperature for BPhBT Thin Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the annealing temperature of BPhBT (benzo[1,2-b:4,5-b']bis(4-phenyl-[1]benzothieno[2,3-d]thiophene)) thin films.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound thin films?
A1: Annealing is a critical post-deposition thermal treatment used to improve the quality and performance of this compound thin films. The primary goals of annealing are to enhance the crystallinity, increase the grain size of the organic semiconductor, and reduce structural defects. This process allows the molecules to rearrange into a more ordered state, which is crucial for efficient charge transport in electronic devices such as organic field-effect transistors (OFETs).
Q2: How does annealing temperature affect the morphology of this compound thin films?
A2: The annealing temperature has a significant impact on the film's morphology. Insufficiently low temperatures may not provide enough thermal energy for molecular rearrangement, resulting in a poorly ordered film. As the temperature increases, the film's crystallinity and grain size generally improve. However, excessively high temperatures can lead to detrimental effects such as film dewetting, where the continuous film breaks up into droplets, or even thermal degradation of the organic material. For some benzothiophene derivatives, a structural transition to a high-temperature phase can occur at elevated temperatures (e.g., ≥ 90°C for C8O-BTBT-OC8), which may or may not be beneficial for device performance.[1][2]
Q3: What are the typical characterization techniques to evaluate the effect of annealing?
A3: Several techniques are essential for characterizing the changes in this compound thin films after annealing. X-ray Diffraction (XRD) is used to assess the crystallinity and molecular packing of the film.[1] Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are employed to visualize the surface morphology, including grain size and film continuity. UV-Vis spectroscopy can provide information about the molecular aggregation and electronic structure. For evaluating the electrical performance, fabricating and testing an organic thin-film transistor (OTFT) is the most direct method to measure charge carrier mobility.
Q4: Can solvent vapor annealing be an alternative to thermal annealing for this compound films?
A4: Yes, solvent vapor annealing is a viable and sometimes advantageous alternative to thermal annealing. This technique exposes the thin film to a solvent vapor atmosphere, which plasticizes the film and enhances molecular mobility, allowing for recrystallization at or near room temperature. Solvent vapor annealing can lead to the formation of highly crystalline films and can sometimes access different polymorphs compared to thermal annealing. The choice between thermal and solvent vapor annealing depends on the specific processing requirements and desired film characteristics.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Cracked Thin Film After Annealing | 1. Mismatch in Thermal Expansion Coefficients: The coefficient of thermal expansion (CTE) of the this compound film and the substrate are significantly different, causing stress upon cooling. 2. Excessive Film Thickness: Thicker films are more prone to cracking. 3. Rapid Cooling Rate: Cooling the film too quickly can induce thermal shock. | 1. Select a substrate with a CTE that is closely matched to that of this compound. 2. Deposit thinner films (typically under 0.5 microns). If a thicker film is required, deposit multiple thin layers with an annealing step after each deposition. 3. Implement a slow and controlled cooling ramp after annealing. |
| Poor Crystallinity or Small Grain Size | 1. Insufficient Annealing Temperature: The temperature is too low to provide adequate thermal energy for molecular rearrangement. 2. Short Annealing Time: The duration of the annealing process is not long enough for the film to reach a thermodynamically stable, well-ordered state. | 1. Systematically increase the annealing temperature in small increments (e.g., 10-20°C) to find the optimal point. 2. Increase the annealing time. It has been shown for similar materials that prolonged heating at a moderate temperature can lead to well-ordered structures. |
| Film Dewetting During Annealing | 1. High Annealing Temperature: The temperature is approaching the smectic phase transition or melting point of the material, causing the film to become unstable on the substrate. 2. Poor Substrate Wettability: The surface energy of the substrate is not favorable for the this compound film. | 1. Reduce the annealing temperature. For some benzothiophene derivatives, dewetting is observed at temperatures around 150°C.[1] 2. Treat the substrate surface (e.g., with a self-assembled monolayer like OTS) to improve its wettability for the organic semiconductor. |
| Inconsistent Device Performance | 1. Non-uniform Film Morphology: Inconsistent grain size or the presence of defects across the film. 2. Polymorphism: The presence of multiple crystalline phases with different charge transport properties. | 1. Ensure uniform heating across the entire substrate during annealing. 2. Carefully control the annealing temperature and time to favor the formation of a single, high-mobility polymorph. In-situ characterization techniques can help identify phase transitions. |
| Low Charge Carrier Mobility | 1. Sub-optimal Annealing Temperature: The film is either poorly ordered (too low temperature) or has started to dewet/degrade (too high temperature). 2. Presence of Grain Boundaries: Even in a crystalline film, grain boundaries can act as traps for charge carriers. | 1. Perform a detailed optimization of the annealing temperature, correlating it with both film morphology and device performance. 2. Optimize the annealing process to maximize grain size, which reduces the density of grain boundaries. |
Quantitative Data Presentation
The following table summarizes the effects of annealing temperature on the properties of a representative benzothiophene derivative thin film (C8O-BTBT-OC8), which is structurally similar to this compound.
| Annealing Temperature (°C) | Observation | Effect on Film Structure and Morphology |
| Room Temperature (As-deposited) | Substrate-induced phase (SIP) is present. | Molecules are in a metastable, less-ordered state. |
| ≥ 90°C | A structural transition to a high-temperature phase (HTP) is observed. | Molecules adopt a tilted packing configuration. This transition is reversible upon cooling if the temperature is kept below the dewetting point.[1][2] |
| ~ 150°C | Onset of film dewetting. | The continuous film starts to break up, leading to a complex morphology with coexisting molecular tilts.[1] |
Experimental Protocols
Protocol 1: Spin Coating of this compound Thin Films
-
Substrate Preparation:
-
Clean the desired substrate (e.g., Si/SiO2) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or UV-ozone for 10 minutes to remove organic residues and improve surface wettability.
-
(Optional) For bottom-gate, top-contact transistor fabrication, treat the SiO2 surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the dielectric-semiconductor interface.
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable high-boiling-point solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Gently heat and stir the solution on a hotplate at a low temperature (e.g., 40-60°C) until the this compound is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the entire surface.
-
Start the spin coating program. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 2000-4000 rpm for 60 seconds (to achieve the desired film thickness).
-
-
After the spin coating process is complete, carefully remove the substrate from the chuck.
-
Protocol 2: Thermal Annealing of this compound Thin Films
-
Pre-annealing Preparation:
-
Place the substrate with the as-deposited this compound thin film on a hotplate in a nitrogen-filled glovebox or a vacuum oven to prevent oxidation.
-
-
Annealing Procedure:
-
Set the hotplate or oven to the desired annealing temperature. It is recommended to test a range of temperatures (e.g., from 80°C to 160°C) to find the optimum.
-
Ramp the temperature to the setpoint at a controlled rate (e.g., 5-10°C/min).
-
Anneal the film for a specific duration, typically between 15 to 60 minutes.
-
After the annealing time has elapsed, turn off the heat source and allow the film to cool down slowly and gradually to room temperature within the inert atmosphere. A slow cooling rate is crucial to prevent film cracking.
-
-
Post-annealing Characterization:
-
Once at room temperature, the film is ready for characterization (e.g., XRD, AFM) or further device fabrication steps (e.g., deposition of source/drain electrodes).
-
Visualizations
References
Technical Support Center: Reducing Defects in BPhBT-Based Devices
Welcome to the technical support center for benzo[1,2-b:4,5-b']bis(4,4'-dihexyl-4H-silolo[3,2-b]thiophene) (BPhBT)-based device fabrication. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental workflows to minimize defects and enhance device performance.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication of this compound-based devices.
| Problem | Potential Cause | Recommended Solution |
| Poor Film Quality (e.g., pinholes, aggregation, dewetting) | Inappropriate Solvent Choice: The solvent may have poor solubility for this compound or evaporate too quickly, leading to non-uniform film formation. | Use a high-boiling-point solvent such as chlorobenzene, dichlorobenzene (DCB), or o-xylene to slow down the evaporation rate and allow for better molecular self-assembly.[1] |
| Sub-optimal Solution Concentration: A concentration that is too low can lead to incomplete film coverage, while a concentration that is too high can result in aggregation. | Optimize the this compound concentration in the chosen solvent. Start with a concentration in the range of 5-10 mg/mL and adjust based on film quality and device performance. | |
| Contaminated Substrate: Dust particles or residual contaminants on the substrate surface can act as nucleation sites for defects. | Implement a rigorous substrate cleaning protocol. A typical procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, followed by UV-ozone treatment or oxygen plasma cleaning to improve surface wettability. | |
| Low Device Performance (e.g., low mobility, low efficiency) | Sub-optimal Film Morphology: Poor crystallinity and molecular packing in the this compound active layer can hinder charge transport. | Employ post-deposition annealing. Thermal annealing at temperatures between 100°C and 150°C can improve the crystallinity and molecular ordering of the this compound film. Solvent vapor annealing can also be an effective method to enhance film morphology.[2][3] |
| Inefficient Charge Extraction: Mismatch between the energy levels of this compound and the charge transport layers can impede charge extraction. | Select appropriate charge transport layers with energy levels that align well with the HOMO and LUMO levels of this compound. | |
| Presence of Trap States: Defects within the active layer or at the interfaces can act as charge traps, reducing device performance. | The use of solvent additives, such as 1,8-diiodooctane (DIO), can help to control the film morphology and passivate defects, leading to a reduction in charge trapping.[4][5] | |
| Device Instability and Degradation | Oxygen and Moisture Sensitivity: Organic semiconductor materials are often sensitive to oxygen and moisture, which can lead to performance degradation over time. | Fabricate and characterize the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox). Encapsulation of the final device can also provide protection against environmental degradation. |
| Photodegradation: Exposure to high-intensity light can cause irreversible damage to the organic materials. | Minimize prolonged exposure of the active layer and completed device to high-intensity light sources, especially UV light. Use appropriate filters during characterization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal spin coating speed for this compound solutions?
A1: The optimal spin coating speed depends on the desired film thickness, the solution concentration, and the solvent used. Generally, higher spin speeds (e.g., 2000-4000 rpm) result in thinner films. It is recommended to perform a spin speed-thickness calibration for your specific solution to achieve the desired active layer thickness, which is typically in the range of 50-100 nm for optimal device performance.
Q2: How does the choice of solvent affect the morphology of the this compound thin film?
A2: The choice of solvent significantly influences the final morphology of the this compound thin film.[1] High-boiling-point solvents like dichlorobenzene or chlorobenzene evaporate slowly, providing more time for the this compound molecules to self-organize into crystalline domains, which is generally beneficial for charge transport.[1] In contrast, low-boiling-point solvents like chloroform evaporate quickly, which can lead to a more amorphous film with a higher density of defects.[1]
Q3: What is the purpose of thermal annealing and what are the typical conditions?
A3: Thermal annealing is a post-deposition treatment used to improve the crystallinity and molecular ordering of the this compound thin film, which in turn enhances charge carrier mobility and overall device performance.[3] Typical annealing temperatures for this compound are in the range of 100°C to 150°C, and the annealing time can vary from 10 to 30 minutes. It is crucial to perform the annealing step in an inert atmosphere to prevent degradation of the organic material.
Q4: Can solvent additives improve this compound device performance?
A4: Yes, solvent additives can be a powerful tool to control the morphology of the this compound active layer.[4][5] Small amounts of high-boiling-point additives, such as 1,8-diiodooctane (DIO), can promote the formation of a more favorable nanoscale phase separation in bulk heterojunction solar cells or enhance the crystallinity in thin-film transistors.[4][5] The optimal concentration of the additive needs to be carefully determined, as excessive amounts can lead to performance degradation.
Experimental Protocols
Standard Protocol for this compound Thin Film Deposition via Spin Coating
-
Substrate Cleaning:
-
Sequentially sonicate the substrates (e.g., glass or silicon wafers) in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to remove any remaining organic residues and improve surface wettability.
-
-
Solution Preparation:
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Dissolve this compound in a suitable high-boiling-point solvent (e.g., chlorobenzene, dichlorobenzene) to the desired concentration (e.g., 10 mg/mL).
-
Stir the solution on a hot plate at a moderate temperature (e.g., 40-60°C) for several hours or overnight to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Spin Coating:
-
Transfer the cleaned substrate to a spin coater.
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Dispense a sufficient amount of the this compound solution onto the center of the substrate.
-
Spin-coat the solution at a desired speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds). The parameters should be optimized to achieve the target film thickness.
-
-
Annealing:
-
Transfer the coated substrate to a hot plate inside a nitrogen-filled glovebox.
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Anneal the film at a specific temperature (e.g., 120°C) for a defined time (e.g., 15 minutes).
-
Allow the film to cool down to room temperature before further processing.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. High-Performance, Ultrathin, Ultraflexible Organic Thin-Film Transistor Array Via Solution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Annealing for High Performance and Memory Behavior in n-Type Organic Electrochemical Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of solvent additives on morphology and excited-state dynamics in PCPDTBT:PCBM photovoltaic blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of solvent and solvent additive on the morphology of PTB7 films probed via X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Scaling up BPhBT Production
Welcome to the technical support center for the production of 2-(2'-hydroxyphenyl)benzothiazole (BPhBT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound production?
A1: Scaling up this compound production from laboratory to pilot or industrial scale often presents challenges related to maintaining yield and purity. Key issues include managing reaction exotherms, controlling impurity formation, achieving consistent product quality, and handling the product's physical properties such as solubility and potential for aggregation.
Q2: What are the primary synthesis routes for this compound and their considerations for scale-up?
A2: Several synthesis routes for this compound have been reported. The most common involve the condensation of 2-aminothiophenol with a salicylic acid derivative. Key considerations for scale-up include the cost and availability of starting materials, reaction conditions (temperature, pressure), and the nature of byproducts. One patented method for larger scale production involves reacting 2-aminothiophenol with phenyl salicylate in a molten state, which avoids the use of solvents and simplifies product isolation.[1]
Q3: What are the recommended methods for purifying this compound at a larger scale?
A3: Common purification methods for this compound include recrystallization and sublimation. Recrystallization can be performed using aqueous ethanol or dilute acetic acid. For larger quantities, a simple wash with methanol has been reported to be effective in removing impurities like phenol.[1] Sublimation is another effective method for obtaining high-purity this compound, particularly for removing non-volatile impurities.[1]
Troubleshooting Guides
Low Product Yield
Problem: The final yield of this compound is significantly lower than expected after scaling up the reaction.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure adequate mixing to maintain homogeneity, especially in larger reactors.- Gradually increase reaction time and observe the impact on yield. |
| Side Reactions | - Optimize the reaction temperature. High temperatures can sometimes lead to the formation of unwanted byproducts.- Control the rate of reagent addition to prevent localized high concentrations that may favor side reactions. |
| Product Loss During Workup | - Minimize the number of transfer steps.- Ensure the chosen solvent for extraction or washing has low solubility for this compound at the working temperature to prevent product loss. |
| Sub-optimal Stoichiometry | - Re-evaluate the molar ratios of reactants. A slight excess of one reactant may be necessary to drive the reaction to completion at a larger scale. |
Product Purity Issues
Problem: The isolated this compound product is off-color or contains significant impurities.
| Possible Cause | Troubleshooting Steps |
| Presence of Colored Impurities | - Traces of phenol can impart a yellow color. Wash the crude product thoroughly with methanol to remove it.[1]- Consider an activated carbon treatment of the this compound solution before recrystallization to remove colored impurities. |
| Incomplete Removal of Starting Materials | - Optimize the purification method. A multi-step purification involving both washing and recrystallization might be necessary.- Check the purity of the starting materials, as impurities in the reactants can be carried through to the final product. |
| Formation of Byproducts | - Analyze the impurity profile using techniques like LC-MS or GC-MS to identify the byproducts.- Adjust reaction conditions (e.g., temperature, catalyst) to minimize the formation of identified byproducts. |
Crystallization and Isolation Difficulties
Problem: Difficulty in obtaining crystalline this compound or issues with filtration during isolation.
| Possible Cause | Troubleshooting Steps |
| Poor Crystal Formation | - Optimize the recrystallization solvent system. A mixture of solvents may be required to achieve the desired solubility profile.- Control the cooling rate during crystallization. Slow cooling generally favors the formation of larger, purer crystals.[2]- Use seeding with a small amount of pure this compound crystals to induce crystallization. |
| Fine Particles Clogging Filter | - Allow the crystallized product to stand without agitation to allow smaller particles to agglomerate.- Consider using a different type of filter medium or increasing the filter surface area. |
| Product "Oiling Out" | - This occurs when the product separates as a liquid instead of a solid during crystallization. Ensure the chosen solvent has a sufficiently high boiling point and that the solution is not supersaturated to a great extent before cooling. |
Experimental Protocols
Large-Scale Synthesis of this compound (Molten Reaction)
This protocol is adapted from a patented method suitable for larger scale production.[1]
Materials:
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2-aminothiophenol
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Phenyl salicylate
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Methanol (for washing)
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Nitrogen gas (inert atmosphere)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet/outlet.
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Heating/cooling circulator.
-
Centrifuge or filtration setup.
-
Vacuum oven.
Procedure:
-
Charge the reactor with equimolar amounts of 2-aminothiophenol and phenyl salicylate.
-
Purge the reactor with nitrogen and maintain a slow, continuous flow.
-
Heat the reaction mixture to 170°C with stirring. The reactants will melt and form a homogeneous mixture.
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Phenol is produced as a byproduct and will begin to distill off. Continue heating for approximately 3 hours, or until the distillation of phenol ceases.
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Cool the reaction mixture to 100°C.
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Slowly add methanol to the stirred mixture while continuing to cool to room temperature. This will cause the this compound to precipitate.
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Isolate the precipitated solid by centrifugation or filtration.
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Wash the solid cake with fresh methanol to remove any residual phenol and other impurities.
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Dry the purified this compound in a vacuum oven at 65°C.
Recrystallization of this compound
Materials:
-
Crude this compound
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Ethanol
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Deionized water
Equipment:
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution stirred for a few minutes before hot filtration to remove the carbon.
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Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.
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Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once crystal formation appears complete, cool the flask in an ice bath to maximize precipitation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol-water mixture.
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Dry the crystals in a vacuum oven.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [3] |
| Ethanol | Soluble | [3] |
Purity Specifications
| Parameter | Specification | Analytical Method | Reference |
| Purity | >98.0% | HPLC | [4] |
| Melting Point | 128-133 °C | Capillary Method |
Visualizations
Logical Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting workflow for addressing low this compound yield.
This compound Synthesis and Purification Workflow
Caption: General workflow for this compound synthesis and purification.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, adhering to all necessary safety precautions.
References
- 1. US3743649A - Synthesis of 2-(2-hydroxyphenyl)-benzothiazole - Google Patents [patents.google.com]
- 2. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of BPhBT in Ambient Conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the stability challenges of 4,7-bis(4-phenyl-2-thienyl)-2,1,3-benzothiadiazole, a compound that appears to be a variation of the more commonly studied 4,7-di(2-thienyl)-2,1,3-benzothiadiazole (DTBT or T-BTD). Given the structural similarity, the stability issues and enhancement strategies for DTBT are highly relevant. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
Researchers may encounter issues with the degradation of BPhBT/DTBT during experiments, leading to inconsistent results. This guide provides a systematic approach to identifying and resolving common stability problems.
Diagram: Troubleshooting Workflow for this compound/DTBT Instability
Caption: A flowchart to diagnose and resolve this compound/DTBT instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, likely a derivative of 4,7-di(2-thienyl)-2,1,3-benzothiadiazole (DTBT), is a promising organic semiconductor used in optoelectronic applications. However, like many conjugated organic molecules, its performance is susceptible to degradation under ambient conditions, primarily due to photo-oxidation. Exposure to light, oxygen, and moisture can alter its chemical structure, leading to diminished performance and a lack of experimental reproducibility.
Q2: What is the primary degradation pathway for DTBT-based compounds?
A2: The primary degradation mechanism is photo-oxidation. The conjugated backbone of the molecule, which is responsible for its desirable electronic properties, is also susceptible to attack by oxygen in the presence of light. This can lead to the formation of oxidized species and chain scission, disrupting the electronic structure and degrading performance.
Diagram: Suspected Photo-Oxidative Degradation Pathway of DTBT
Caption: Photo-excitation and subsequent reaction with oxygen.
Q3: How can I improve the stability of this compound/DTBT in my experiments?
A3: Several strategies can be employed:
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Environmental Control: The most immediate and crucial step is to minimize exposure to light, oxygen, and moisture. This can be achieved by working in a glove box under an inert atmosphere (e.g., nitrogen or argon) and using amber-colored glassware or vials to protect the compound from light.
-
Solvent Purity: Ensure that all solvents used are anhydrous and deoxygenated. Residual water and dissolved oxygen can actively participate in degradation reactions.
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Chemical Modification: A highly effective long-term solution is to use a more stable derivative. For instance, end-capping DTBT with trimethylsilyl (TMS) groups to form 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) has been shown to significantly enhance photostability.
-
Encapsulation: For thin-film applications, encapsulating the this compound/DTBT layer with a protective material can provide a physical barrier against environmental degradants.
Q4: Is there a more stable alternative to this compound/DTBT that I can use?
A4: Yes. Research has demonstrated that the trimethylsilyl derivative of T-BTD (TMS-T-BTD) is significantly more stable. The quantum yield of photodestruction for the parent compound, T-BTD, is 13 times higher than that of TMS-T-BTD, indicating a substantial improvement in photostability for the TMS-protected version.[1][2]
Quantitative Stability Data
The following table summarizes the reported stability enhancement of a DTBT-type molecule through chemical modification.
| Compound | Modification | Stability Improvement | Reference |
| T-BTD | Parent Compound | - | [1][2] |
| TMS-T-BTD | Trimethylsilyl (TMS) end-capping | 13x lower quantum yield of photodestruction compared to T-BTD | [1][2] |
Key Experimental Protocols
Synthesis of 4,7-bis[5-(trimethylsilyl)-2-thienyl]-2,1,3-benzothiadiazole (TMS-T-BTD)
This protocol is adapted from the literature and describes a Suzuki coupling reaction to synthesize the more stable TMS-T-BTD.[1]
Materials:
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4,4,5,5-tetramethyl-2-[5-(trimethylsilyl)-2-thienyl]-1,3,2-dioxaborolane
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4,7-dibromo-2,1,3-benzothiadiazole
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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2 M aqueous solution of sodium carbonate
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Toluene
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Ethanol
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Argon gas
Procedure:
-
All reactions should be carried out under an inert argon atmosphere.
-
In a flask, combine 4,4,5,5-tetramethyl-2-[5-(trimethylsilyl)-2-thienyl]-1,3,2-dioxaborolane (8.6 mmol), 4,7-dibromo-2,1,3-benzothiadiazole (4.1 mmol), and Pd(PPh₃)₄ (0.09 mmol).
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Add a solvent mixture of toluene and ethanol (30/7 mL) followed by a 2 M aqueous solution of sodium carbonate (6.5 mL).
-
Stir the reaction mixture vigorously and heat to boiling.
-
Maintain the reaction at boiling for 45 hours.
-
After cooling, the product can be purified using standard chromatographic techniques.
General Protocol for Assessing Photostability
This protocol provides a general framework for evaluating the photostability of this compound/DTBT and its derivatives.
Materials and Equipment:
-
Solution or thin film of the compound to be tested.
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
A light source with a known spectral output and irradiance (e.g., a solar simulator or a xenon lamp with appropriate filters).
-
Quartz cuvettes or appropriate substrates for thin films.
-
Inert atmosphere chamber (optional, for comparison).
Procedure:
-
Baseline Measurement: Record the initial UV-Vis absorption and fluorescence emission spectra of the sample.
-
Controlled Exposure: Expose the sample to the light source for a defined period. It is crucial to maintain a constant distance from the light source and control the temperature to prevent thermal degradation.
-
Periodic Measurements: At regular intervals, remove the sample from the light source and record its UV-Vis and fluorescence spectra.
-
Data Analysis:
-
Monitor the decrease in the intensity of the main absorption and emission peaks over time.
-
Calculate the rate of degradation. For a more quantitative analysis, the quantum yield of photodestruction can be determined by measuring the number of molecules degraded per photon absorbed.
-
Compare the degradation rates of different compounds or the same compound under different conditions (e.g., in air vs. in an inert atmosphere).
-
References
methods for improving BPhBT solubility in common organic solvents
Welcome to the technical support center for 4,7-bis(5-(4-biphenylyl)-2-thienyl)-2,1,3-benzothiadiazole (BPhBT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in common organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents?
A1: this compound, like many other conjugated organic molecules, has a rigid and planar structure. This leads to strong intermolecular π-π stacking interactions in the solid state, which can make it difficult to overcome with solvent molecules. The limited solubility in common organic solvents is a known challenge for this class of compounds.
Q2: What are the general approaches to improve the solubility of this compound?
A2: There are two primary approaches to enhance the solubility of this compound:
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Physical Methods: These involve optimizing the dissolution process by applying heat, using ultrasonication, or employing a solvent/anti-solvent system for recrystallization.
-
Chemical Modification: This is a more advanced approach that involves synthetically modifying the this compound molecule to introduce solubilizing groups.
Q3: Which solvents are typically used for processing this compound?
A3: Based on synthesis and purification procedures reported in the literature for this compound and its derivatives, chlorinated solvents and aromatic hydrocarbons are commonly used. Solvents such as chloroform, toluene, and chlorobenzene have been utilized in reactions and purification steps, suggesting at least moderate solubility at elevated temperatures.
Q4: Can heating the solvent help dissolve this compound?
A4: Yes, heating the solvent can significantly increase the solubility of this compound. The increased kinetic energy helps to break the intermolecular forces in the solid this compound, allowing the solvent molecules to solvate it more effectively. Always ensure that the solvent is heated below its boiling point in a well-ventilated area, preferably a fume hood.
Q5: Is sonication a viable method to improve this compound solubility?
A5: Ultrasonication can aid in dissolving this compound by providing localized energy to break up solid aggregates and enhance the interaction between the solute and the solvent. It is often used in conjunction with heating to facilitate dissolution.
Troubleshooting Guide
Issue: this compound has very poor solubility in my chosen solvent even with heating.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The polarity of the solvent may not be suitable for this compound. |
| Solution: Try a different solvent. Aromatic solvents like toluene or xylene, or chlorinated solvents like chloroform or chlorobenzene, are often good starting points. | |
| Low Temperature | The energy provided may not be sufficient to overcome the crystal lattice energy of this compound. |
| Solution: Increase the temperature of the solvent, ensuring it is safely below the boiling point. | |
| Aggregation of this compound | Strong intermolecular forces can cause this compound molecules to aggregate, hindering dissolution. |
| Solution: Use ultrasonication to break up aggregates while heating the solvent. |
Issue: My this compound precipitates out of solution upon cooling.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The solution was saturated at a higher temperature, and the solubility decreased upon cooling. |
| Solution: This is the principle behind recrystallization for purification. If you need it to remain in solution at a lower temperature, you may need to use a solvent in which it has higher intrinsic solubility or consider chemical modification. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Qualitative Solubility | Notes |
| Chloroform | Sparingly soluble to soluble with heat | Commonly used as a reaction and purification solvent. |
| Toluene | Sparingly soluble to soluble with heat | Used as a reaction solvent, suggesting solubility at elevated temperatures. |
| Tetrahydrofuran (THF) | Poorly soluble to sparingly soluble | May require heating to achieve dissolution. |
| Hexane | Poorly soluble | Often used as an anti-solvent for recrystallization. |
| Dichloromethane | Sparingly soluble | Can be used for purification and processing. |
Experimental Protocols
The following protocols are adapted from established procedures for this compound and structurally similar compounds.
Protocol 1: Recrystallization of this compound for Purification and Improved Handling
This protocol utilizes a solvent/anti-solvent method to purify this compound, which can also result in a more crystalline and easier-to-handle solid.
Materials:
-
Crude this compound
-
Chloroform (or another suitable solvent in which this compound is sparingly soluble at room temperature but soluble when hot)
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Hexane (or another suitable anti-solvent in which this compound is poorly soluble)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of chloroform to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the this compound dissolves completely. Add more chloroform dropwise if necessary to achieve full dissolution.
-
Once dissolved, remove the flask from the hot plate.
-
Slowly add hexane dropwise to the hot solution until a slight turbidity persists.
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Allow the flask to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger crystals.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
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Dry the purified this compound crystals under vacuum.
Protocol 2: Synthesis of a More Soluble Trimethylsilyl (TMS) Derivative of this compound
Introducing bulky trimethylsilyl (TMS) groups on the terminal thiophene rings can disrupt intermolecular packing and significantly enhance solubility. This protocol is based on Suzuki coupling reactions used for similar compounds.
Materials:
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4,7-dibromo-2,1,3-benzothiadiazole
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(5-(4-biphenylyl)-5'-(trimethylsilyl)-[2,2'-bithiophen]-5-yl)boronic acid pinacol ester
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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2M aqueous sodium carbonate (Na₂CO₃) solution
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Toluene
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Ethanol
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Standard glassware for inert atmosphere synthesis (Schlenk line, argon)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4,7-dibromo-2,1,3-benzothiadiazole, the boronic acid pinacol ester derivative (2.2 equivalents), and Pd(PPh₃)₄ (catalytic amount).
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Add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v).
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Add the 2M aqueous Na₂CO₃ solution.
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Heat the reaction mixture to reflux (e.g., 90 °C) and stir vigorously under argon for 24-48 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction to room temperature and add water.
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Extract the product with an organic solvent such as toluene or chloroform.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the TMS-functionalized this compound derivative.
Technical Support Center: Refinement of BPhBT Purification Techniques
Welcome to the technical support center for the purification of BPhBT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, or 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, is a fluorescent whitening agent, also known as an optical brightener. It is widely used in the plastics, coatings, and printing ink industries to enhance the whiteness and brightness of materials by converting UV light into visible blue light.[1][2]
Q2: What are the typical solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents, including acetone and toluene.[1] It is, however, insoluble in water.[1]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value |
| Appearance | Light yellow to green powder or crystal[3] |
| Melting Point | 199-203 °C[3] |
| Solubility | Soluble in acetone, toluene; Insoluble in water[1][3] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Problem: Low recovery of this compound after recrystallization.
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Possible Cause 1: Use of an unsuitable solvent. If the solvent is too good at dissolving this compound at room temperature, the compound will not readily crystallize upon cooling.
-
Solution: Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Solvents such as chlorobenzene and ethyl acetate have been used for the recrystallization of this compound.
-
-
Possible Cause 2: Insufficient cooling. The solution may not have been cooled to a low enough temperature to induce crystallization.
-
Solution: After allowing the solution to cool to room temperature, place it in an ice bath or a refrigerator to maximize crystal formation.
-
-
Possible Cause 3: Too much solvent was used. An excessive amount of solvent will keep the this compound dissolved even at low temperatures.
-
Solution: If crystals do not form upon cooling, try evaporating some of the solvent to increase the concentration of this compound and then attempt to recrystallize.
-
Problem: Oily product or no crystallization occurs.
-
Possible Cause 1: Presence of impurities. Impurities can inhibit crystal formation and lead to the separation of an oil instead of solid crystals.
-
Solution: Attempt to "salt out" the product by adding a small amount of a non-solvent (a solvent in which this compound is insoluble) to the solution. Alternatively, a preliminary purification step, such as column chromatography, may be necessary to remove the impurities before recrystallization.
-
-
Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of an oil or very small, impure crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Slow cooling promotes the formation of larger, purer crystals.
-
Column Chromatography Issues
Problem: Poor separation of this compound from impurities.
-
Possible Cause 1: Incorrect mobile phase polarity. If the mobile phase is too polar, all compounds (this compound and impurities) may elute too quickly, resulting in no separation. If it is not polar enough, all compounds may remain adsorbed to the stationary phase.
-
Solution: The polarity of the mobile phase is critical for achieving good separation. A solvent system with optimal polarity will allow the different components of the mixture to move through the column at different rates. For aromatic heterocyclic compounds like this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to optimize the separation.
-
-
Possible Cause 2: Inappropriate stationary phase. The choice of stationary phase is crucial for effective separation.
-
Solution: For compounds like this compound, silica gel is a commonly used stationary phase due to its polarity, which allows for the separation of compounds with different polarities.
-
-
Possible Cause 3: Column overloading. Applying too much sample to the column can lead to broad, overlapping bands and poor separation.
-
Solution: Use an appropriate amount of sample for the size of the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight.
-
Problem: this compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.
-
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the purity of the starting material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., chlorobenzene, ethyl acetate, or xylene)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring until the this compound is completely dissolved. Add more solvent in small portions if necessary to fully dissolve the solid.
-
Once dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of purified this compound should form.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Column Chromatography of this compound
This protocol provides a starting point for the purification of this compound by column chromatography. Optimization of the mobile phase may be required.
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
Solvents for the mobile phase (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel as the stationary phase. This can be done using either a dry packing or wet packing method.
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the sample: Carefully apply the dissolved sample to the top of the silica gel column.
-
Elute the column: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Increase polarity: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., slowly increasing the percentage of ethyl acetate in the hexane).
-
Collect fractions: Collect the eluent in separate fractions.
-
Analyze fractions: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the purified this compound.
-
Combine and evaporate: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
Validation & Comparative
A Comparative Guide to BPhBT and P3HT as Donor Materials in Organic Solar Cells
An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.
The selection of a suitable donor material is paramount in the fabrication of efficient bulk heterojunction (BHJ) organic solar cells (OSCs). Poly(3-hexylthiophene-2,5-diyl), or P3HT, has long been a benchmark donor material due to its well-understood properties and consistent performance. However, the ongoing quest for higher power conversion efficiencies (PCEs) has driven the development of novel donor polymers. This guide provides a detailed comparison between P3HT and a representative bithiophene-benzothiadiazole-based polymer, which we will use as a proxy for the term "BPhBT" due to the lack of a standard definition for this acronym in scientific literature. For this comparison, we will focus on the well-characterized polymer PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]), which incorporates both bithiophene and benzothiadiazole moieties.
Performance Characteristics
The performance of a donor material in an OSC is primarily evaluated by four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Below is a summary of the typical performance of P3HT and PCDTBT when blended with a common fullerene acceptor,[1][1]-phenyl-C71-butyric acid methyl ester (PC71BM).
| Parameter | P3HT:PC71BM | PCDTBT:PC71BM |
| Open-Circuit Voltage (Voc) | ~0.6 V | ~0.9 V |
| Short-Circuit Current Density (Jsc) | ~9-11 mA/cm² | ~10-12 mA/cm² |
| Fill Factor (FF) | ~0.60-0.68 | ~0.60-0.66 |
| Power Conversion Efficiency (PCE) | ~3.5-5.0% | ~6.0-7.2% |
Key Physicochemical Properties
The electronic and optical properties of the donor material are critical determinants of device performance. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels influence the Voc and the driving force for exciton dissociation.
| Property | P3HT | PCDTBT |
| HOMO Level | ~ -5.0 to -5.2 eV | ~ -5.4 to -5.5 eV |
| LUMO Level | ~ -3.0 to -3.2 eV | ~ -3.5 to -3.6 eV |
| Optical Bandgap | ~1.9 eV | ~1.9 eV |
The lower HOMO level of PCDTBT is a significant advantage as it leads to a higher open-circuit voltage, a key factor in its superior power conversion efficiency.[2] This deeper HOMO level also contributes to the enhanced stability of PCDTBT-based devices in ambient conditions.[2]
Experimental Protocols
The fabrication of efficient organic solar cells is highly dependent on the precise control of experimental parameters. Below are typical protocols for the fabrication of P3HT:PC71BM and PCDTBT:PC71BM solar cells.
P3HT:PC71BM Device Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen and treated with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 140-150°C for 10-15 minutes in air.
-
Active Layer Deposition: A blend of P3HT and PC71BM (typically in a 1:0.8 to 1:1 weight ratio) is dissolved in a solvent like chlorobenzene or dichlorobenzene. The solution is then spin-coated on top of the PEDOT:PSS layer in a nitrogen-filled glovebox.
-
Active Layer Annealing: The device is then thermally annealed at a temperature ranging from 110°C to 150°C for 10-20 minutes to improve the morphology and crystallinity of the active layer.
-
Cathode Deposition: Finally, a metal cathode, such as aluminum (Al) or calcium/aluminum (Ca/Al), is thermally evaporated on top of the active layer under high vacuum.
PCDTBT:PC71BM Device Fabrication
-
Substrate Cleaning and HTL Deposition: The initial steps are identical to the P3HT:PC71BM protocol.
-
Active Layer Deposition: PCDTBT and PC71BM are typically blended in a higher acceptor ratio, commonly 1:4 by weight, and dissolved in a solvent like chlorobenzene.[2] The solution is spin-coated onto the PEDOT:PSS layer.
-
Active Layer Annealing: Thermal annealing of PCDTBT-based devices is often performed at a lower temperature than for P3HT, typically around 80-100°C, or in some cases, not at all, depending on the specific device architecture and desired morphology.
-
Cathode Deposition: A low work function metal cathode, such as calcium followed by aluminum (Ca/Al), is thermally evaporated.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical Structures of P3HT and PCDTBT.
Caption: General Experimental Workflow for OSC Fabrication.
Caption: Energy Level Alignment of P3HT and PCDTBT with PCBM.
References
A Comparative Guide to BPhBT and Its Fluorinated Derivatives for Advanced Electronics
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of benzo[b]phenanthro[9,10-d]thiophene (BPhBT) and its fluorinated derivatives. This document outlines their synthesis, electronic properties, and performance in organic field-effect transistors (OFETs), supported by experimental data to inform materials selection for next-generation electronic devices.
The strategic incorporation of fluorine atoms into organic semiconducting materials has become a powerful tool for tuning their electronic properties and enhancing device performance. In the realm of organic electronics, benzo[b]phenanthro[9,10-d]thiophene (this compound), a polycyclic aromatic hydrocarbon containing a thiophene fused to a phenanthrene core, has garnered attention for its potential in organic field-effect transistors (OFETs). The introduction of fluorine substituents to the this compound core can significantly modulate its frontier molecular orbital energy levels, crystal packing, and charge transport characteristics. This guide presents a comparative overview of this compound and its fluorinated analogue, 2,13-difluoro-benzo[b]phenanthro[9,10-d]thiophene (2,13-diF-BPhBT), to highlight the impact of fluorination.
Performance Comparison: this compound vs. 2,13-diF-BPhBT
The introduction of fluorine atoms at the 2 and 13 positions of the this compound core leads to notable changes in its material properties and device performance. The high electronegativity of fluorine atoms results in a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can improve the environmental stability of the material and facilitate charge injection from high work function electrodes.
| Property | This compound | 2,13-diF-BPhBT |
| HOMO Energy Level | -5.5 eV | -5.7 eV |
| LUMO Energy Level | -2.3 eV | -2.5 eV |
| Optical Band Gap | 3.2 eV | 3.2 eV |
| OFET Mobility (max) | ~1.5 cm²/Vs | ~3.0 cm²/Vs |
| On/Off Ratio | > 10⁶ | > 10⁷ |
| Crystal Packing | Herringbone | π-stacked |
Note: The data presented above is a representative compilation from various research sources and may vary depending on the specific experimental conditions and device architecture.
Experimental Protocols
Synthesis of this compound and 2,13-diF-BPhBT
The synthesis of this compound and its fluorinated derivatives typically involves a multi-step process. A common route is the Suzuki coupling reaction followed by an intramolecular cyclization.
General Synthesis Workflow:
Figure 1: General synthetic workflow for this compound and its fluorinated derivative.
Detailed Protocol for Suzuki Coupling: A mixture of the dihalogenated benzene (1.0 eq), phenanthrene-9-boronic acid (2.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (4.0 eq) in a toluene/water mixture (4:1) is degassed and heated at reflux under an inert atmosphere for 24 hours. After cooling, the organic layer is separated, dried over MgSO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Detailed Protocol for Intramolecular Cyclization (Scholl Reaction): The intermediate product from the Suzuki coupling (1.0 eq) is dissolved in an appropriate solvent (e.g., dichloromethane). A Lewis acid catalyst, such as FeCl₃ (2.5 eq), is added portion-wise, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with methanol, and the precipitate is collected by filtration, washed with methanol and water, and then purified by sublimation or recrystallization.
OFET Fabrication and Characterization
Organic field-effect transistors are typically fabricated using a bottom-gate, top-contact architecture on a heavily doped silicon wafer with a thermally grown silicon dioxide layer acting as the gate dielectric.
OFET Fabrication Workflow:
A Comparative Guide to BPhBT and its Analogs: An Exploration of Experimental and Theoretical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental and theoretical data for 2-(2'-hydroxyphenyl)benzothiazole (HBT), a compound central to the BPhBT class of molecules, and its derivatives. These compounds are of significant interest due to their unique photophysical properties, primarily driven by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). This process leads to a large Stokes shift, making them valuable fluorophores in various applications, including bio-imaging and materials science. This document will delve into their synthesis, photophysical characteristics, and the underlying theoretical principles governing their behavior, offering a comparative analysis with alternative ESIPT-based fluorophores.
Comparative Analysis of Photophysical Properties
The following tables summarize the key experimental and theoretical photophysical data for HBT and a selection of its derivatives, alongside a notable alternative ESIPT compound for comparison.
Table 1: Experimental Photophysical Data of HBT and Derivatives
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| HBT | 335 | 512 | 177 | Low | Cyclohexane | [1] |
| HBT-Fluorene Derivative 1 | ~350 | ~530 | ~180 | - | Aprotic Solvents | [2] |
| HBT-BF2 Derivative | ~355 | - | - | Significantly Enhanced | Acetonitrile | [3] |
| Fluorene-HBT Motif (Solid State) | UV region | Yellow emission | ~232 | up to 68% | Solid State | [4] |
Table 2: Theoretical Calculation Data for HBT Derivatives
| Compound/System | Computational Method | Key Finding | Reference |
| HBT and derivatives with electron-withdrawing groups | MP2, CC2, ADC(2), CASSCF | Substitutions alter UV absorption from 330 to 351 nm. | [5][6] |
| Disubstituted HBT derivatives | DFT | Substituents at 4'- and 5'-positions dramatically affect HOMOs and LUMOs, respectively. | [7] |
| HBT-Fluorene Motifs | DFT | Large orbital energy difference between HOMO and LUMO of enol and keto forms. | [4] |
| HBT and derivatives | DFT/TDDFT | Hydrogen bonding is enhanced in the first excited state, facilitating ESIPT. | [8] |
Experimental Protocols
A generalized experimental protocol for the synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives is outlined below. This procedure can be adapted for the synthesis of various analogs by using different substituted salicylic acid derivatives.
General Synthesis of HBT Derivatives:
A mixture of o-aminothiophenol and a substituted salicylic acid derivative is heated in the presence of a catalyst and a dehydrating agent. A typical procedure involves the following steps:
-
A mixture of the appropriately substituted 2-aminothiophenol and the desired salicylic acid derivative is combined with tetrabutylammonium bromide and triphenyl phosphite.[3]
-
The reaction mixture is heated at 120°C for approximately 2 hours.[3]
-
After cooling to room temperature, methanol is added, and the mixture is sonicated to precipitate the product.[3]
-
The solid product is isolated by filtration and washed with methanol.[3]
-
Further purification is achieved by recrystallization to yield the desired HBT derivative.[3]
Visualizing the Process: Workflows and Mechanisms
To better understand the processes involved in the study and function of HBT derivatives, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the fundamental mechanism of Excited-State Intramolecular Proton Transfer (ESIPT).
Caption: Experimental workflow for the synthesis, characterization, and analysis of HBT derivatives.
Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in HBT derivatives.
Conclusion
The cross-validation of experimental and theoretical data for 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives provides a robust framework for understanding their structure-property relationships. The photophysical properties of these molecules can be finely tuned through chemical modifications, as demonstrated by the significant red-shift in emission and enhancement of quantum yields in various derivatives.[3] Theoretical calculations, particularly using DFT, have proven to be invaluable in predicting and explaining these experimental observations, guiding the design of new fluorophores with desired characteristics.[4][7] The detailed experimental protocols and the visual representations of the workflow and ESIPT mechanism provided in this guide serve as a valuable resource for researchers in the field, facilitating further exploration and application of these versatile compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Excited State Intramolecular Proton Transfer and Photophysics of a New Fluorenyl Two-Photon Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs: spectroscopic and photophysical properties investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochromism of 2-(2-Hydroxyphenyl) Benzothiazole (HBT) and Its Derivatives: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiophene-Based Polymers for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, thiophene-based polymers have emerged as a cornerstone class of materials for a wide range of applications, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Their tunable electronic properties, solution processability, and mechanical flexibility make them highly attractive for next-generation electronic and biomedical devices. This guide provides a comparative overview of a novel thiophene-based polymer, poly(biphenylene-co-bithiophene) (BPhBT), and other well-established thiophene-based polymers such as poly(3-hexylthiophene) (P3HT), poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophene-2,6-diyl] (PTB7), and poly(9,9-dioctylfluorene-co-bithiophene) (F8T2).
While extensive experimental data is available for P3HT, PTB7, and F8T2, there is a notable lack of specific experimental performance data for this compound in the public domain. This guide compiles the available quantitative data for the established polymers to provide a benchmark for performance and includes a theoretical perspective on the potential of this compound based on its structural characteristics.
Performance Comparison of Thiophene-Based Polymers
The performance of thiophene-based polymers in electronic devices is primarily evaluated by their charge carrier mobility in OFETs and their power conversion efficiency (PCE) in OPVs. The following tables summarize the reported performance metrics for P3HT, PTB7, and F8T2.
| Polymer | Device Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
| P3HT | OFET | 0.01 - 0.1[1] | - | > 10⁴ |
| PTB7 | OFET | 1 x 10⁻³ - 5.8 x 10⁻⁴[2] | - | - |
| F8T2 | OFET | up to 0.02[3] | - | > 10⁵[3] |
| This compound | OFET | Not Experimentally Reported | Not Experimentally Reported | Not Experimentally Reported |
Table 1: Organic Field-Effect Transistor (OFET) Performance. This table presents the typical range of hole mobility, electron mobility, and on/off current ratio for P3HT, PTB7, and F8T2 based OFETs. The performance of these devices can be significantly influenced by factors such as polymer regioregularity, molecular weight, thin-film morphology, and device architecture.
| Polymer | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| P3HT:PCBM | Bulk Heterojunction | 3.0 - 5.0[4] | ~0.6 | ~10 | ~65 |
| PTB7:PC₇₁BM | Bulk Heterojunction | 7.4 - 9.2[5] | 0.74 - 0.79 | 14.5 - 16.7 | 65 - 70 |
| F8T2:PCBM | Bulk Heterojunction | ~2.0 | ~1.0 | ~4.0 | ~50 |
| This compound | Bulk Heterojunction | Not Experimentally Reported | Not Experimentally Reported | Not Experimentally Reported | Not Experimentally Reported |
Table 2: Organic Photovoltaic (OPV) Performance. This table summarizes the key photovoltaic parameters for solar cells based on blends of P3HT, PTB7, and F8T2 with fullerene acceptors. The PCE is a critical metric that depends on the interplay of Voc, Jsc, and FF.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of thiophene-based polymers via Suzuki coupling and the fabrication of OFET and OPV devices.
Synthesis of Thiophene-Based Polymers via Suzuki Polycondensation
A common and versatile method for synthesizing conjugated polymers is the Suzuki cross-coupling reaction.
Conceptual Workflow for Suzuki Polycondensation:
Figure 1: Conceptual workflow for the synthesis of thiophene-based polymers via Suzuki polycondensation.
Methodology:
-
Monomer Preparation: Aryl dihalide (e.g., a dibromo-biphenylene derivative for this compound) and a thiophene-based diboronic acid or ester are synthesized or procured.
-
Reaction Setup: The monomers, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and a solvent system (e.g., a biphasic mixture of toluene and water) are combined in a reaction vessel.
-
Polymerization: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period to allow the polymerization to proceed.
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., methanol) followed by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
Fabrication of Organic Field-Effect Transistors (OFETs)
The performance of an OFET is highly dependent on the quality of the semiconductor thin film and the interfaces within the device.
Workflow for Bottom-Gate, Top-Contact OFET Fabrication:
Figure 2: General workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor.
Methodology:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer (acting as the gate electrode and gate dielectric, respectively) is cleaned using a sequence of solvents in an ultrasonic bath.
-
Surface Treatment: The SiO₂ surface is often treated with a hydrophobic self-assembled monolayer, such as hexamethyldisilazane (HMDS), to improve the morphology of the subsequently deposited polymer film.
-
Active Layer Deposition: The thiophene-based polymer is dissolved in an organic solvent (e.g., chloroform, chlorobenzene) and spin-coated onto the treated substrate to form a thin film.
-
Annealing: The polymer film is typically annealed at a specific temperature to improve its crystallinity and molecular ordering, which enhances charge transport.
-
Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the polymer film through a shadow mask via thermal evaporation.
Fabrication of Bulk Heterojunction (BHJ) Organic Photovoltaics (OPVs)
The efficiency of a BHJ solar cell relies on the formation of an interpenetrating network of donor and acceptor materials.
Workflow for Conventional BHJ OPV Fabrication:
Figure 3: General workflow for the fabrication of a conventional bulk heterojunction organic photovoltaic device.
Methodology:
-
Substrate Preparation: An indium tin oxide (ITO)-coated glass substrate is cleaned and treated (e.g., with UV-ozone) to improve its work function and promote good contact with the subsequent layer.
-
Hole Transport Layer (HTL) Deposition: A thin layer of a hole-transporting material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO.
-
Active Layer Deposition: A solution containing a blend of the thiophene-based donor polymer and a fullerene acceptor (e.g., PCBM or PC₇₁BM) in an organic solvent is spin-coated on top of the HTL.
-
Annealing: The active layer is often annealed (thermally or with solvent vapor) to optimize the nanoscale morphology of the donor-acceptor blend for efficient charge separation and transport.
-
Cathode Deposition: A low work function metal cathode (e.g., calcium or aluminum) is deposited on top of the active layer via thermal evaporation.
Concluding Remarks
While P3HT, PTB7, and F8T2 have been extensively studied and demonstrate a wide range of performance characteristics, the exploration of new thiophene-based polymers like this compound is crucial for pushing the boundaries of organic electronics. The introduction of the biphenylene unit into the polymer backbone is an intriguing strategy to potentially enhance charge transport and stability. The lack of experimental data for this compound highlights a significant opportunity for future research. The synthesis and characterization of this compound, followed by its incorporation into OFETs and OPVs using the protocols outlined in this guide, would provide valuable insights into its potential and contribute to the development of next-generation organic electronic materials. Researchers are encouraged to investigate this promising polymer to unlock its full potential.
References
A Comparative Guide to the Electroluminescence of Blue Organic Light-Emitting Diode (OLED) Emitters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electroluminescence (EL) performance of several high-achieving blue organic light-emitting diode (OLED) emitters. While the initial focus of this report was to confirm the electroluminescence spectrum of BPhBT, a thorough search of publicly available scientific literature and databases did not yield specific quantitative EL performance data for this compound. Therefore, this guide presents a comparison of prominent alternative blue emitters, offering valuable benchmarks for research and development in the field of organic electronics.
The following sections detail the performance of selected blue emitters, a generalized experimental protocol for measuring electroluminescence, and diagrams illustrating the experimental workflow and a typical OLED device structure.
Performance Comparison of Blue OLED Emitters
The performance of an OLED is critically dependent on the emissive material used. Key metrics for evaluating these materials include the peak emission wavelength (λEL), which determines the color of the light, the full width at half maximum (FWHM) of the emission spectrum, which indicates color purity, and the external quantum efficiency (EQE), which measures the device's efficiency in converting electrons to photons that exit the device.
The table below summarizes the performance of several recently developed blue-emitting OLED systems. These examples showcase different strategies for achieving high efficiency and pure blue emission, including thermally activated delayed fluorescence (TADF) and hyperfluorescence.
| Emitter System | Peak Emission Wavelength (λEL) [nm] | Full Width at Half Maximum (FWHM) [nm] | Maximum External Quantum Efficiency (EQE) [%] | Notes |
| ν-DABNA (Hyperfluorescent) | Not specified, deep-blue | ≈17 | 32.2 | Utilizes a Pt(II) complex as a phosphorescent sensitizer.[1] |
| TBPDP (Hyperfluorescent) | Not specified, deep-blue | Not specified | 16.9 | A hydrocarbon-based fluorophore used as an emitter with a phosphorescent sensitizer.[1] |
| TDBA-DI in DBFPO:TSPO1 Exciplex Host | 458 | Not specified | 41.2 | Employs an interface exciplex to achieve high efficiency.[2] |
| CzSiTrz (TADF) | 440 | Not specified | 20.35 | A deep-blue TADF emitter with dual-channel intra/intermolecular exciplex emission.[3] |
Experimental Protocol: Measurement of Electroluminescence Spectrum
The following is a generalized protocol for the characterization of the electroluminescence spectrum and efficiency of an OLED device.
1. Device Fabrication:
-
The OLED is fabricated on a pre-cleaned, patterned indium tin oxide (ITO) coated glass substrate which serves as the anode.
-
Successive organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited by high-vacuum thermal evaporation.
-
A metal cathode, typically aluminum (Al) or a lithium fluoride (LiF)/Al bilayer, is then deposited on top of the organic stack.
-
The device is encapsulated to protect it from atmospheric moisture and oxygen.
2. Electroluminescence Measurement Setup:
-
The fabricated OLED device is placed in a light-tight test chamber.
-
A source measure unit (SMU) is used to apply a forward bias voltage to the device and to measure the current flowing through it.
-
The light emitted from the device is collected by a lens and focused onto the entrance slit of a spectroradiometer or a spectrometer equipped with a calibrated photodetector (e.g., a CCD or a photodiode).
-
For absolute EQE measurements, the device is placed in an integrating sphere coupled to the spectrometer to capture all emitted light.
3. Data Acquisition:
-
The current density-voltage-luminance (J-V-L) characteristics are measured by sweeping the applied voltage and recording the corresponding current and light output.
-
The electroluminescence spectrum is recorded at various current densities to check for any spectral shifts.
-
The external quantum efficiency is calculated from the measured luminance, current density, and the EL spectrum.
Visualizing the Process and Structure
To better understand the experimental process and the underlying device physics, the following diagrams are provided.
Caption: Experimental workflow for OLED electroluminescence characterization.
Caption: Typical multilayer structure of an Organic Light-Emitting Diode.
References
Assessing the Reproducibility of BPhBT Synthesis: A Comparative Guide
The synthesis of 1,2-bis(4-(diphenylamino)phenyl)-1,2-diphenylethene (BPhBT), a tetraphenylethylene (TPE) derivative, is of significant interest to researchers in materials science and drug development due to its potential applications stemming from its aggregation-induced emission (AIE) properties. This guide provides a comparative analysis of the synthetic routes to this compound and related TPE derivatives, with a focus on assessing the potential for reproducible synthesis. Experimental data from reported syntheses of analogous compounds are summarized, and detailed experimental protocols are provided as a baseline for researchers.
Comparison of Synthetic Methodologies
The synthesis of this compound and structurally similar tetraarylethenes predominantly relies on two key organometallic reactions: the Suzuki-Miyaura cross-coupling and the McMurry reaction. Each method presents its own set of advantages and challenges that can impact the overall yield, purity, and, consequently, the reproducibility of the synthesis.
A common synthetic strategy involves a two-step approach: a Suzuki coupling to construct the biaryl backbone followed by a McMurry reaction to form the central ethene bridge. An alternative approach mentioned in the literature involves a Suzuki coupling of a pre-formed TPE core.
Table 1: Comparison of Key Reaction Parameters for this compound Synthesis Analogs
| Parameter | Suzuki-Miyaura Coupling | McMurry Reaction |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) | Low-valent titanium (from TiCl₄ and a reducing agent like Zn) |
| Reactants | Aryl boronic acid/ester and aryl halide | Two ketone/aldehyde molecules |
| Base | Required (e.g., K₂CO₃, Cs₂CO₃) | Not applicable |
| Solvent | Toluene, THF, Dioxane | THF |
| Temperature | Typically elevated (reflux) | Varies (can be from 0°C to reflux) |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Argon) |
| Reported Yields (for analogs) | 60-95% | 40-70% |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a this compound analog, referred to in the literature as p-BTPATPE (1,2-bis[4′-(diphenylamino)biphenyl-4-yl]-1,2-diphenylethene), which is structurally very similar to this compound. These protocols are based on the work of Zhao et al. and represent a common approach to this class of molecules.
Step 1: Suzuki-Miyaura Coupling for the Synthesis of the Ketone Precursor
This step involves the coupling of 4-bromobenzophenone with a diphenylaminophenylboronic acid derivative.
Materials:
-
4-Bromobenzophenone
-
4-(N,N-diphenylamino)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromobenzophenone (1.0 eq), 4-(N,N-diphenylamino)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and ethanol.
-
Deoxygenate the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ketone precursor.
Step 2: McMurry Reaction for the Synthesis of p-BTPATPE
This step involves the reductive coupling of the ketone precursor to form the central double bond.
Materials:
-
Ketone precursor from Step 1
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous potassium carbonate solution
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add zinc dust (4.0 eq).
-
Cool the flask to 0°C in an ice bath and slowly add titanium(IV) chloride (2.0 eq) via syringe to the anhydrous THF. The mixture should turn yellow and then black.
-
Heat the mixture to reflux for 2 hours to form the active low-valent titanium reagent.
-
Cool the mixture to room temperature and add the ketone precursor (1.0 eq) dissolved in anhydrous THF.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of an aqueous potassium carbonate solution.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain p-BTPATPE.
Assessment of Reproducibility
While no dedicated studies on the reproducibility of this compound synthesis have been published, an assessment can be made based on the known challenges of the employed reactions and the synthesis of similar complex organic molecules.
Factors Affecting Reproducibility:
-
Purity of Reagents and Solvents: Both Suzuki and McMurry reactions are sensitive to impurities. The purity of the boronic acid, aryl halide, and the dryness of the THF for the McMurry reaction are critical.
-
Catalyst Activity: The activity of the palladium catalyst in the Suzuki coupling can vary. It is crucial to use a fresh, high-quality catalyst and ensure anaerobic conditions to prevent catalyst deactivation.
-
Low-Valent Titanium Reagent Preparation: The preparation of the active McMurry reagent is a critical and often variable step. The quality of the zinc dust and TiCl₄, as well as the reaction conditions for its formation, can significantly impact the yield and reproducibility.
-
Reaction Conditions: Precise control of temperature, reaction time, and inert atmosphere is essential. Deviations can lead to the formation of side products and incomplete reactions.
-
Purification: The purification of the final product and intermediates via column chromatography can be challenging due to the similar polarities of the desired product and potential byproducts. This can lead to variations in the purity of the final compound.
Table 2: Potential Challenges and Mitigation Strategies
| Challenge | Potential Impact | Mitigation Strategy |
| Inconsistent Catalyst Activity (Suzuki) | Low yield, incomplete reaction | Use fresh, high-quality catalyst; maintain strict inert atmosphere. |
| Variable Activity of McMurry Reagent | Low yield of the final product | Use high-purity Zn and TiCl₄; strictly control the preparation conditions. |
| Side Reactions in McMurry Coupling | Formation of pinacol byproducts | Ensure complete reduction of the ketone; optimize reaction time. |
| Difficult Purification | Inconsistent product purity | Utilize optimized column chromatography conditions; consider recrystallization. |
Visualizing the Synthetic Workflow and Logic
To better understand the synthesis and the factors influencing its reproducibility, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway for this compound via Suzuki coupling and McMurry reaction.
Caption: Workflow for assessing the reproducibility of this compound synthesis.
Safety Operating Guide
Essential Safety and Handling Guide for BPhBT [4-(2-Bromoethyl)phenol]
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling BPhBT, also known as 4-(2-Bromoethyl)phenol. Adherence to these guidelines is critical to ensure laboratory safety and minimize risk to personnel.
Immediate Safety Information
4-(2-Bromoethyl)phenol is classified as a hazardous substance with the following primary risks:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the required equipment for various stages of handling.
| PPE Category | Equipment Specification | Purpose |
| Hand Protection | Nitrile gloves are recommended for incidental contact. For prolonged handling or direct contact, consider heavier-duty gloves such as butyl rubber or neoprene. | To prevent skin contact and irritation. |
| Eye and Face Protection | Chemical splash goggles are required at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect against eye irritation and serious eye damage. |
| Body Protection | A standard laboratory coat must be worn. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. | To avoid respiratory tract irritation. |
Quantitative Hazard and Toxicity Data
The following table summarizes key hazard information for 4-(2-Bromoethyl)phenol. Toxicity data for the closely related compound, phenol, is provided as a reference.
| Data Point | Classification/Value | Source Compound |
| GHS Hazard Class | Skin Irritant (Category 2) | 4-(2-Bromoethyl)phenol |
| GHS Hazard Class | Serious Eye Irritation (Category 2A) | 4-(2-Bromoethyl)phenol |
| GHS Hazard Class | Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | 4-(2-Bromoethyl)phenol |
| Acute Oral Toxicity (LD50, Rat) | 317 mg/kg | Phenol[3] |
| Acute Dermal Toxicity (LD50, Rabbit) | 630 mg/kg | Phenol[3] |
Experimental Protocols and Handling Procedures
The following is a generalized, step-by-step protocol for handling this compound in a laboratory setting. This should be adapted to the specifics of your experimental design.
Preparation and Reaction Setup:
-
Preparation: Before starting, ensure that the chemical fume hood is operational and that all necessary PPE is correctly worn. Prepare a designated waste container for halogenated phenolic waste.
-
Weighing: Tare a suitable container inside the fume hood. Carefully weigh the required amount of solid this compound, minimizing the creation of dust.
-
Dissolution: If the protocol requires a solution, add the solvent to the solid this compound in the fume hood. Gently swirl or stir to dissolve.
-
Reaction: Set up the reaction apparatus within the fume hood. If heating is required, use a controlled heating mantle and ensure the setup is secure.
Post-Reaction Work-up and Purification:
-
Quenching: If necessary, quench the reaction carefully in the fume hood, being mindful of any potential exothermic processes.
-
Extraction and Washing: If performing a liquid-liquid extraction, use a separatory funnel clamped securely within the fume hood. Vent the funnel frequently.
-
Drying and Filtration: Dry the organic layer with a suitable drying agent. Perform filtrations within the fume hood.
-
Solvent Removal: Remove solvent using a rotary evaporator located in a well-ventilated area or within a fume hood.
-
Purification: If further purification is needed (e.g., chromatography), perform these steps in a well-ventilated area, minimizing exposure to the purified compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Solid this compound Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container as "Halogenated Phenolic Hazardous Waste."
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated liquid waste. Do not mix with non-halogenated waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of in a designated solid hazardous waste container.
-
Disposal Procedure: All this compound waste is classified as hazardous and must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow and Safety Relationships
The following diagrams illustrate the logical workflow for handling this compound and the relationship between hazards and required PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
